molecular formula C23H30O5 B15566803 Ankaflavin

Ankaflavin

Numéro de catalogue: B15566803
Poids moléculaire: 386.5 g/mol
Clé InChI: AQTJNEHGKRUSLT-BJMVGYQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ankaflavin is a member of cyclohexenones.
2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione has been reported in Monascus pilosus and Penicillium with data available.
from Monascus-fermented red rice;  structure in first source

Propriétés

IUPAC Name

9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJNEHGKRUSLT-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)/C=C/C)C(=O)C2(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ankaflavin: A Technical Guide to its Discovery, Isolation, and Characterization from Monascus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow azaphilone pigment produced by various Monascus species, has garnered significant scientific interest due to its diverse and potent bioactivities. Traditionally used in food fermentation, this secondary metabolite is now recognized for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides an in-depth overview of the discovery of this compound, detailed protocols for its isolation and purification from Monascus fermentations, a summary of its quantitative bioactivity, and a visualization of the key signaling pathways it modulates.

Discovery and Producing Organisms

This compound is a prominent secondary metabolite derived from the fermentation of rice by fungi of the genus Monascus.[1] The primary species known to produce this compound include Monascus purpureus, Monascus pilosus, and Monascus ruber.[1] These fungi are traditionally used in Asia to produce red yeast rice, a natural food colorant and preservative.[1] The discovery of this compound's potent bioactivities has shifted the focus from its role as a pigment to its potential as a pharmaceutical agent.

Data Presentation: Quantitative Bioactivity and Yield

The therapeutic potential of this compound is underscored by its significant activity in various biological assays. The following tables summarize key quantitative data related to its cytotoxic effects on cancer cell lines and optimal yields from Monascus purpureus fermentations.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
Hep G2Human Hepatocellular Carcinoma15[1]
A549Human Lung Carcinoma15[1]
HEp-2Human Laryngeal CarcinomaNot specified, but demonstrated apoptosis induction

Table 2: Optimized Fermentation Parameters for Monascus Pigment Production

Fermentation TypeSubstrateKey Optimization ParametersOutcomeReference
Submerged FermentationRice Bran4.00% mannitol, cellulase (B1617823) hydrolysis at 60°C for 2 hMaximum color value of 3538 U/g
Submerged FermentationPotato Wastes7.81% potato powder, 12.82 days fermentation, 2.87% peptoneMaximum total pigment of 29.86 AU/ml
Solid-State FermentationJob's Tears1.5% MSG, 1.0% NaCl, 2% KH2PO4, 0.2% MgSO4Maximized yellow pigment production

Experimental Protocols: From Fermentation to Purification

The isolation of high-purity this compound is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies.

Fermentation of Monascus purpureus

Protocol for Submerged Fermentation:

  • Seed Culture: Inoculate a Monascus purpureus strain into a sterilized seed medium (e.g., 60 g/L glucose, 20 g/L peptone, 10 g/L NaNO₃, 10 g/L KH₂PO₄, 5 g/L MgSO₄·7H₂O).

  • Incubation: Culture in a shaker at 28-30°C and 180 rpm for 36-48 hours to obtain the seed liquid.

  • Production Fermentation: Inoculate the seed liquid (3-8% v/v) into the fermentation medium (e.g., 50 g/L rice powder, 0.3 g NaNO₃, 0.1 g MgSO₄·7H₂O, 0.15 g KH₂PO₄ in 100 mL water).

  • Fermentation Conditions: Culture in a shake flask at 30°C for 6 days.

  • Harvesting: Centrifuge the fermentation broth at 3500 r/min for 20 minutes to collect the mycelia.

Extraction of this compound

Protocol for Ultrasonic-Assisted Extraction:

  • Drying and Pulverization: Dry the harvested mycelia at 60°C to a constant weight and then grind into a fine powder (passing through a 100-mesh sieve).

  • Extraction: Add the dried mycelial powder to n-hexane at a solid-to-liquid ratio of 1:20 to 1:120 (g:mL).

  • Ultrasonication: Perform ultrasonic-assisted extraction for 15-45 minutes at a power of 50-100W. Repeat the extraction 1-4 times.

  • Concentration: Combine the n-hexane extracts and concentrate under vacuum at 40°C to obtain a crude extract.

Purification of this compound

Protocol for a Two-Step Chromatographic Purification:

  • Pre-separation by Silica (B1680970) Gel Chromatography:

    • Stationary Phase: 100-mesh silica gel.

    • Mobile Phase: A gradient of n-hexane and ethyl acetate.

    • Procedure: Load the concentrated crude extract onto the silica gel column and elute with the mobile phase to separate the yellow pigment fraction containing this compound from other pigments.

    • Concentration: Concentrate the collected yellow eluent under vacuum at 40°C to obtain a yellow powder.

  • Refining by High-Speed Countercurrent Chromatography (HSCCC):

    • Two-Phase Solvent System: Prepare a two-phase system of n-hexane:methanol:water with a volume ratio of 10:2.5-9:7.5-1.

    • Sample Preparation: Dissolve the yellow powder from the previous step in a mixture of the upper and lower phases of the solvent system.

    • HSCCC Separation: Perform HSCCC with detection at 405 nm. Collect the eluent containing this compound.

    • Final Concentration: Concentrate the purified this compound eluate under vacuum at 40°C to obtain a high-purity powder (purity can exceed 99%).

Visualization of Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses.

Experimental Workflow for this compound Isolation

The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound from Monascus purpureus.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Seed Culture Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Harvesting (Centrifugation) Harvesting (Centrifugation) Production Fermentation->Harvesting (Centrifugation) 6 days @ 30°C Drying & Pulverization Drying & Pulverization Harvesting (Centrifugation)->Drying & Pulverization Ultrasonic-Assisted Extraction (n-hexane) Ultrasonic-Assisted Extraction (n-hexane) Drying & Pulverization->Ultrasonic-Assisted Extraction (n-hexane) Concentration (Vacuum) Concentration (Vacuum) Ultrasonic-Assisted Extraction (n-hexane)->Concentration (Vacuum) Silica Gel Chromatography Silica Gel Chromatography Concentration (Vacuum)->Silica Gel Chromatography Crude Extract High-Speed Countercurrent Chromatography (HSCCC) High-Speed Countercurrent Chromatography (HSCCC) Silica Gel Chromatography->High-Speed Countercurrent Chromatography (HSCCC) Pre-purified fraction High-Purity this compound High-Purity this compound High-Speed Countercurrent Chromatography (HSCCC)->High-Purity this compound

Workflow for this compound Isolation and Purification.
This compound's Modulation of the NF-κB Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is proposed to interfere with the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Inhibits Ubiquitination & Degradation->NF-κB (p50/p65) Releases Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (p50/p65)_n->Pro-inflammatory Gene Transcription Induces

This compound's Inhibition of the NF-κB Pathway.
This compound's Dual Role in PPARγ and Nrf2 Signaling

This compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. As a PPARγ agonist, it can enhance insulin (B600854) sensitivity. Concurrently, it promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to Nrf2 translocation to the nucleus and the expression of antioxidant genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARγ PPARγ This compound->PPARγ Activates Keap1 Keap1 This compound->Keap1 Inhibits PPARγ_n PPARγ PPARγ->PPARγ_n Translocation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation PPRE PPRE PPARγ_n->PPRE RXR RXR RXR->PPRE ARE ARE Nrf2_n->ARE Insulin Sensitivity Gene Expression Insulin Sensitivity Gene Expression PPRE->Insulin Sensitivity Gene Expression Induces Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces

This compound's Activation of PPARγ and Nrf2 Pathways.

Conclusion

This compound, a yellow pigment from Monascus species, presents a compelling profile as a multi-target bioactive compound. Its demonstrated anti-inflammatory and anti-cancer activities, coupled with its role in modulating key cellular signaling pathways, position it as a promising candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a robust framework for the consistent and high-purity isolation of this compound, facilitating its continued exploration in the fields of drug discovery and development. Future research should focus on further elucidating its mechanisms of action and evaluating its therapeutic efficacy in various disease models.

References

An In-depth Technical Guide to the Ankaflavin Biosynthesis Pathway in Monascus purpureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow azaphilone pigment produced by the fungus Monascus purpureus, has garnered significant attention for its diverse bioactive properties, including anti-inflammatory, anti-obesity, and anti-cancer activities. As a key secondary metabolite, understanding its biosynthesis is critical for optimizing production, metabolic engineering, and exploring its full therapeutic potential. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, the genetic architecture of the biosynthetic gene cluster, regulatory networks, and key experimental protocols for its study. Quantitative data from various studies are summarized to provide a comparative perspective on factors influencing this compound yield.

The this compound Biosynthesis Pathway

This compound is a polyketide, synthesized through a complex series of enzymatic reactions that integrate primary metabolic precursors into a characteristic azaphilone chromophore. The pathway is initiated by a Type I polyketide synthase (PKS) and a fatty acid synthase (FAS), leading to the formation of an orange pigment intermediate, which is then converted to the yellow pigment, this compound.

Core Biosynthetic Genes and Enzymes

The genes responsible for this compound biosynthesis are organized in a conserved gene cluster. The key enzymes and their functions are detailed below:

GeneEnzymeFunction in the Pathway
MpPKS5Polyketide SynthaseA non-reducing iterative Type I PKS that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the hexaketide backbone, which serves as the chromophore of the pigment molecule. Disruption of this gene leads to a significant reduction in pigment production.[1]
MpFasA2Fatty Acid Synthase α-subunitWorks in conjunction with MpFasB2 to synthesize a medium-chain fatty acid (typically octanoyl-CoA) that will be esterified to the polyketide core.
MpFasB2Fatty Acid Synthase β-subunitWorks in conjunction with MpFasA2 for the synthesis of the fatty acid side chain.
mppBAcyl-carrier proteinInvolved in the transfer of the fatty acid side chain during its synthesis and subsequent attachment to the polyketide core.
mppDAcyltransferaseCatalyzes the esterification of the fatty acid side chain onto the polyketide chromophore, forming the orange pigment intermediates, monascorubrin (B81130) and rubropunctatin.
mppE (MpigE)NAD(P)H-dependent oxidoreductaseKey branching point enzyme. Catalyzes the conversion of the orange pigments (monascorubrin/rubropunctatin) into the yellow pigments, this compound and monascin.[1][2] Overexpression of mppE promotes yellow pigment production, while its deletion results in the accumulation of orange and red pigments.[1]
mppCDehydrogenaseInvolved in the modification of the polyketide intermediate. Upregulation of mppC is associated with increased orange pigment biosynthesis.[3]
Biosynthesis Pathway Diagram

The biosynthesis of this compound proceeds through a multi-step pathway involving the integration of polyketide and fatty acid synthesis. The orange pigment, monascorubrin, serves as a crucial intermediate, which is then converted to this compound by the oxidoreductase MpigE.

This compound Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Polyketide & Fatty Acid Synthesis cluster_2 Pigment Maturation Acetyl-CoA Acetyl-CoA PKS_FAS Polyketide & Fatty Acid Synthesis Acetyl-CoA->PKS_FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_FAS Orange_Pigment Orange Pigment Intermediate (Monascorubrin/Rubropunctatin) PKS_FAS->Orange_Pigment MpPKS5, MpFasA2/B2, mppD This compound This compound (Yellow Pigment) Orange_Pigment->this compound mppE (MpigE) (Oxidoreductase)

This compound Biosynthesis Pathway Overview

Quantitative Data on this compound Production

The production of this compound is influenced by a variety of genetic and environmental factors. The following tables summarize quantitative data from studies investigating these effects.

Gene Expression and Mutant Studies
Gene/Strain ModificationConditionFold Change/Effect on this compound ProductionReference
Overexpression of mppE (MpigE)Standard fermentationPromotes the production of yellow pigments.
Deletion of mppE (MpigE)Standard fermentationResults in very low production of red pigments while retaining yellow pigments, indicating its key role in red pigment biosynthesis from yellow precursors.
Overexpression of wrbA (related to carbon metabolism)Standard fermentation8.5% increase in this compound production.
Disruption of nuoI (NADH-quinone oxidoreductase)Submerged batch-fermentation54.89% increase in yellow pigment production.
Addition of Rotenone (1.0 mg/L) (cofactor engineering)Submerged batch-fermentation114.06% increase in yellow pigment production.
Addition of Methyl Viologen (1.0 mg/L) (cofactor engineering)Submerged batch-fermentation74.62% increase in yellow pigment production.
Down-regulation of mppEResting culture with extractive fermentation~18.6% down-regulation.
Up-regulation of mppCResting culture with extractive fermentation~21.0% up-regulation, favoring orange pigment.
High-sugar synergistic high-salt stressFermentation with 35 g/L NaCl and 150 g/L glucose98% increase in extracellular yellow pigment yield.
Addition of Acetic AcidLiquid fermentation of M. ruber9.97 to 13.9 times increase in total pigment yield.
Fermentation Conditions and Yield
Fermentation ConditionThis compound/Yellow Pigment YieldReference
Submerged fermentation with brewer's spent grain hydrolysateMaximum red pigment production of 22.25 UA500.
Submerged fermentation with optimized medium (RSM)Significant upregulation of yellow pigment production with Vitamin B5 (90.64%), Malt extract (185.31%), and ZnSO4 (153.61%).
High-sugar (150 g/L) and high-salt (35 g/L) stress98% increase in extracellular yellow pigment yield.
Repeated-batch extractive fermentation with immobilized cellsBiomass reached 21.2 g/L, with stable extracellular production of dominant yellow pigments.

Regulatory Networks Controlling this compound Biosynthesis

The expression of the this compound biosynthetic gene cluster is tightly regulated by a network of transcription factors and signaling pathways that respond to environmental cues.

Key Transcription Factors
Transcription FactorFunction
mppR1A putative pathway-specific transcription factor. Its expression is often correlated with pigment biosynthesis, though under certain stress conditions (high-sugar/salt), its expression can be down-regulated while pigment production increases, suggesting a complex regulatory role.
mppR2Another transcription factor implicated in pigment regulation. Its expression is significantly up-regulated under acetic acid conditions, correlating with increased pigment synthesis. Like mppR1, its expression can be down-regulated under other stress conditions.
Signaling Pathways

The cAMP-PKA signaling pathway is a key global regulator of secondary metabolism in fungi, including pigment production in Monascus. Exogenous addition of cAMP has been shown to induce the production of Monascus azaphilone pigments. This pathway likely acts upstream of the pathway-specific transcription factors, integrating nutritional and environmental signals to modulate the expression of the this compound gene cluster.

Regulatory Network cluster_signals Environmental & Nutritional Signals cluster_pathway Signaling & Regulatory Cascade cluster_genes Biosynthetic Gene Cluster Signals Carbon Source Nitrogen Source pH, Light, Stress cAMP_PKA cAMP-PKA Pathway Signals->cAMP_PKA Activates/Represses mppR1 mppR1 cAMP_PKA->mppR1 Potential Regulation mppR2 mppR2 cAMP_PKA->mppR2 Potential Regulation Ankaflavin_Genes MpPKS5, mppE, etc. mppR1->Ankaflavin_Genes Regulates Expression mppR2->Ankaflavin_Genes Regulates Expression

Regulatory Network for this compound Biosynthesis

Experimental Protocols

Protocol for Gene Knockout in Monascus purpureus using CRISPR/Cas9

This protocol provides a general framework for deleting a target gene (e.g., mppE) in M. purpureus.

1. Design and Construction of sgRNA Expression Cassette:

  • Identify a 20-bp target sequence within the coding region of the target gene, followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

  • Synthesize two complementary oligonucleotides encoding the sgRNA target sequence.

  • Anneal the oligonucleotides and clone them into a Cas9 expression vector containing a suitable promoter (e.g., U6 promoter) for sgRNA expression.

2. Protoplast Preparation:

  • Grow M. purpureus in Potato Dextrose Broth (PDB) at 30°C for 2-3 days.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

  • Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, cellulase) in the osmotic stabilizer and incubate at 30°C with gentle shaking for 2-4 hours.

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

  • Wash the protoplasts twice with an osmotic stabilizer and resuspend in STC buffer (Sorbitol, Tris-HCl, CaCl₂).

3. Protoplast Transformation:

  • Mix the prepared protoplasts (1 x 10⁷) with the Cas9-sgRNA plasmid (5-10 µg).

  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice for 20-30 minutes.

  • Add STC buffer and mix gently.

4. Selection and Screening:

  • Plate the transformed protoplasts onto a regeneration medium (e.g., PDA with an osmotic stabilizer) containing a selection agent (e.g., hygromycin B).

  • Incubate at 30°C for 3-5 days until transformants appear.

  • Isolate individual transformants and cultivate them for genomic DNA extraction.

5. Verification of Gene Knockout:

  • Perform PCR analysis using primers flanking the target gene to screen for the desired deletion or insertion.

  • Confirm the knockout by Sanger sequencing of the PCR product.

  • Analyze the metabolite profile of the knockout strain using HPLC to confirm the functional consequence of the gene deletion (e.g., absence of this compound and accumulation of orange pigments).

Gene Knockout Workflow sgRNA_Design sgRNA Design & Vector Construction Transformation PEG-mediated Transformation sgRNA_Design->Transformation Protoplast_Prep Protoplast Preparation Protoplast_Prep->Transformation Selection Selection on Hygromycin Medium Transformation->Selection Verification PCR & Sequencing Verification Selection->Verification Phenotype_Analysis HPLC Phenotype Analysis Verification->Phenotype_Analysis

CRISPR/Cas9 Gene Knockout Workflow
Protocol for HPLC Analysis of this compound

This protocol is for the quantification of this compound and other Monascus pigments from a fermentation culture.

1. Sample Preparation and Extraction:

  • Harvest mycelia from the fermentation broth by centrifugation or filtration.

  • Dry the mycelia at 60°C to a constant weight and grind into a fine powder.

  • Suspend a known amount of mycelial powder (e.g., 100 mg) in 70-95% (v/v) ethanol (B145695) (e.g., 10 mL).

  • Agitate the suspension on a rotary shaker at 150 rpm for 12-24 hours at room temperature in the dark.

  • Centrifuge the mixture at 5,000 x g for 15 minutes and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Example Gradient: Start with 80% B, decrease to 20% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV-Vis detector. Monitor at ~420 nm for yellow pigments (this compound), ~470 nm for orange pigments, and ~510 nm for red pigments.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Integrate the peak area corresponding to the retention time of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample based on the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound in Monascus purpureus is a complex, highly regulated process involving a dedicated gene cluster that integrates polyketide and fatty acid metabolism. Key enzymes, particularly the polyketide synthase MpPKS5 and the oxidoreductase mppE, are critical control points in the pathway. Understanding the intricate regulatory networks, including the roles of transcription factors like mppR1 and mppR2 and global signaling pathways, is essential for the rational design of metabolic engineering strategies.

Future research should focus on:

  • Enzyme Characterization: Detailed kinetic analysis of the biosynthetic enzymes to build robust metabolic models.

  • Regulatory Network Elucidation: Mapping the complete regulatory network to identify novel targets for upregulating this compound production.

  • Synthetic Biology Approaches: Reconstitution of the this compound pathway in a heterologous host to enable controlled production and pathway optimization.

This guide provides a foundational framework for researchers aiming to delve into the fascinating biochemistry of this compound and harness its potential for pharmaceutical and biotechnological applications.

References

Ankaflavin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and Physicochemical Properties

Ankaflavin (B600211) is a yellow pigment and a secondary metabolite produced by fungi of the Monascus genus, particularly Monascus purpureus.[1][2] It belongs to the class of azaphilone compounds and is structurally similar to monascin, another yellow pigment from Monascus, differing only in the length of its side chain.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 50980-32-0[4]
Molecular Formula C₂₃H₃₀O₅
Molecular Weight 386.49 g/mol
IUPAC Name (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
SMILES CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
InChI Key AQTJNEHGKRUSLT-ODTNPMSZSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Data not available
Solubility Soluble in methanol, ethanol, and DMSO. Further quantitative data is not readily available.
Appearance Yellow pigment

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

2.1. UV-Vis Spectroscopy

In solution, this compound exhibits characteristic absorption maxima in the ultraviolet and visible regions.

  • λmax: ~310 nm and ~430 nm

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: A complete, tabulated list of ¹H and ¹³C NMR chemical shifts and coupling constants is not available in the provided search results.)

2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

(Note: A detailed ESI-MS/MS fragmentation spectrum and analysis for this compound were not explicitly found in the search results.)

Experimental Protocols

3.1. Extraction and Purification of this compound from Monascus purpureus

The following protocol is a comprehensive method for the extraction and purification of this compound from the fermentation products of Monascus purpureus.

3.1.1. Fermentation

  • Seed Culture: Inoculate Monascus purpureus into a seed medium containing (per 100 mL): 6 g glucose, 2 g peptone, 1 g NaNO₃, 0.5 g MgSO₄·7H₂O, and 1 g KH₂PO₄. Culture in a shake flask at 30°C for 3 days.

  • Production Fermentation: Transfer the seed culture to a larger scale fermentation medium with a similar composition and continue cultivation until optimal pigment production is achieved.

3.1.2. Extraction

  • Harvesting: Separate the mycelia from the fermentation broth by centrifugation.

  • Drying and Grinding: Dry the mycelial biomass and grind it into a fine powder.

  • Ultrasonic-Assisted Extraction: Suspend the mycelial powder in n-hexane at a solid-to-liquid ratio of 1:90 (g/mL). Perform ultrasonic-assisted extraction at 100W for 30 minutes. Repeat the extraction process three times.

  • Centrifugation: Centrifuge the mixture at 3500 rpm for 20 minutes to separate the extract from the solid residue.

  • Concentration: Combine the supernatants and concentrate the extract to obtain the crude yellow pigments.

3.1.3. Purification

  • Pre-separation: The crude extract can be subjected to preliminary separation techniques like column chromatography using silica (B1680970) gel.

  • High-Speed Counter-Current Chromatography (HSCCC): For high-purity this compound, utilize HSCCC with a two-phase solvent system of n-hexane:methanol:water (10:7:3 by volume). Dissolve the pre-separated pigment in a mixture of the upper and lower phases for injection.

  • Fraction Collection and Analysis: Collect the fractions and monitor the purity of this compound using analytical techniques such as HPLC.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain high-purity this compound.

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, making it a compound of significant interest for researchers in drug development. Its effects are primarily attributed to its interaction with key cellular signaling pathways.

4.1. Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating several key inflammatory pathways. It can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

4.2. Anti-cancer Activity

This compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. It can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

4.3. Metabolic Regulation

This compound plays a significant role in regulating lipid and glucose metabolism, making it a promising candidate for addressing metabolic syndrome. It has been shown to have anti-obesity and antidiabetic effects.

4.4. Key Signaling Pathways Modulated by this compound

4.4.1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling Pathway

This compound acts as a natural agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis and is involved in glucose homeostasis. Activation of PPARγ by this compound enhances insulin (B600854) sensitivity.

PPARg_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity

Caption: this compound activates the PPARγ signaling pathway.

4.4.2. Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

This compound is a novel activator of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes. By activating the Nrf2 pathway, this compound enhances the cellular antioxidant defense system.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Cellular_Protection ↑ Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound activates the Nrf2 antioxidant pathway.

4.4.3. AMP-activated protein kinase (AMPK) Signaling Pathway

This compound has been identified as a natural activator of AMPK, a key enzyme in cellular energy homeostasis. Activation of AMPK by this compound leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation, contributing to its hypolipidemic effects.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Inhibits SREBP1c SREBP-1c p_AMPK->SREBP1c Inhibits Fatty_Acid_Oxidation ↑ Fatty Acid   Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Synthesis ↓ Fatty Acid   Synthesis ACC->Fatty_Acid_Synthesis SREBP1c->Fatty_Acid_Synthesis

Caption: this compound activates the AMPK signaling pathway.

References

Spectroscopic and Analytical Profile of Ankaflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow azaphilone pigment primarily produced by Monascus species, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects. This technical guide provides a comprehensive overview of the spectroscopic and analytical data for this compound, intended to serve as a core resource for researchers engaged in its study and development. This document outlines key spectroscopic data in structured tables, details experimental protocols for its isolation and analysis, and visualizes its known signaling pathway interactions.

Spectroscopic Data

UV-Visible Spectroscopy

This compound exhibits characteristic absorption maxima in the visible light spectrum, contributing to its yellow color. The primary absorption wavelength is typically observed in the range of 405-430 nm.

Table 1: UV-Visible Spectroscopic Data for this compound

Spectroscopic ParameterValueReference(s)
Absorption Maximum (λmax)~405-430 nmNot explicitly cited
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound and provides crucial information for its identification in complex mixtures.

Table 2: Mass Spectrometry Data for this compound

Ionization Modem/zDescriptionReference(s)
Positive Ion Mode387.42[M+H]⁺Not explicitly cited
Negative Ion Mode385.31[M-H]⁻Not explicitly cited
Molecular Weight 386 g/mol

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and analysis of this compound from Monascus-fermented products.

Isolation and Purification of this compound

This protocol describes a multi-step process to obtain high-purity this compound.

2.1.1 Extraction

  • Fermented Product Preparation: Dry the Monascus-fermented product (e.g., red mold rice).

  • Solvent Extraction: Extract the yellow pigments from the fermented product using n-hexane, a solvent with lower polarity. This step minimizes the co-extraction of red and orange pigments.

  • Concentration: Concentrate the n-hexane extract under vacuum at 40°C to yield a concentrated solution.

2.1.2 Pre-separation by Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: Use 100-mesh silica gel as the stationary phase.

  • Mobile Phase: Employ a mobile phase of n-hexane and ethyl acetate.

  • Elution: Elute the concentrated extract through the silica gel column to separate the yellow pigment fraction from other components.

  • Concentration: Concentrate the collected yellow eluent to a powder under vacuum at 40°C.

2.1.3 Refinement by High-Speed Countercurrent Chromatography (HSCCC)

  • Two-phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water.

  • Equilibration: Thoroughly mix the solvent system and allow the phases to separate. Use the upper phase as the stationary phase and the lower phase as the mobile phase.

  • Sample Preparation: Dissolve the pigment powder obtained from the pre-separation step in a mixture of the upper and lower phases.

  • Chromatography: Perform HSCCC to refine the yellow pigment fraction and isolate pure this compound.

Analytical Method: Synchronous HPLC-PAD-MS

This method allows for the simultaneous determination of this compound and other Monascus metabolites.

  • Extraction:

    • Extract the sample (e.g., red mold rice powder) with 75% ethanol (B145695) at 80°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mobile phase of 0.05% trifluoroacetic acid in an acetonitrile-water mixture.

    • Detection: Use a Photodiode Array Detector (PAD) for UV-Vis detection and a mass spectrometer for mass analysis.

Signaling Pathway Analysis

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and metabolism.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been observed to inhibit the phosphorylation of key proteins in the MAPK signaling cascade, which is often associated with inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PKC PKC Receptor->PKC This compound This compound This compound->PKC ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 Phosphorylation_PKC p-PKC PKC->Phosphorylation_PKC Phosphorylation_ERK p-ERK ERK->Phosphorylation_ERK Phosphorylation_JNK p-JNK JNK->Phosphorylation_JNK Phosphorylation_p38 p-p38 p38->Phosphorylation_p38 Phosphorylation_PKC->ERK Phosphorylation_PKC->JNK Phosphorylation_PKC->p38 Inflammatory_Response Inflammatory Response Phosphorylation_ERK->Inflammatory_Response Phosphorylation_JNK->Inflammatory_Response Phosphorylation_p38->Inflammatory_Response

This compound's inhibitory effect on the MAPK signaling pathway.
AMP-Activated Kinase (AMPK) Signaling Pathway

This compound has been identified as an activator of AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK by this compound can lead to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_process Metabolic Processes This compound This compound AMPK AMPK This compound->AMPK p-AMPK p-AMPK (Active) AMPK->p-AMPK ACC ACC p-AMPK->ACC SREBP-1c SREBP-1c p-AMPK->SREBP-1c PPARa PPARα p-AMPK->PPARa p-ACC p-ACC (Inactive) ACC->p-ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p-ACC->Fatty_Acid_Synthesis SREBP-1c->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation

This compound's activation of the AMPK signaling pathway.

Conclusion

This technical guide consolidates the available spectroscopic and analytical data for this compound, providing a foundational resource for researchers. While comprehensive NMR data remains to be fully elucidated in publicly accessible literature, the provided information on UV-Visible spectroscopy, mass spectrometry, and detailed experimental protocols offers a robust starting point for the identification, purification, and quantification of this promising natural product. The visualization of its interaction with key signaling pathways further aids in understanding its mechanism of action and potential therapeutic applications.

Ankaflavin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow azaphilone pigment derived from Monascus purpureus-fermented products, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Traditionally used in food and medicine, recent in vitro studies have elucidated its potent anti-cancer, anti-inflammatory, and metabolic regulatory properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's effects in vitro, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and development.

Anti-proliferative and Cytotoxic Activity

This compound exhibits selective cytotoxicity against various human cancer cell lines while showing minimal toxicity to normal cells.[3] This selective action underscores its potential as a chemotherapeutic agent.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated significant cytotoxic effects across multiple cancer cell lines.

Cell LineCancer TypeIC50 ValueCitation
Hep G2Hepatocellular Carcinoma15 µg/mL[3]
A549Lung Carcinoma15 µg/mL[3]
HEp-2Laryngeal CarcinomaData on apoptosis induction, specific IC50 not stated[4]

Note: this compound posed no significant toxicity to normal human lung fibroblasts (MRC-5 and WI-38) at the same concentrations.[3]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of this compound are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., Hep G2, A549) in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µg/mL) dissolved in a suitable solvent (like DMSO) and diluted in culture medium. A vehicle control (DMSO) is run in parallel.

  • Incubation: Incubate the treated cells for a specified period, typically 48 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.

Mechanism of Apoptotic Induction

This compound treatment leads to classic morphological and biochemical hallmarks of apoptosis. In Hep G2 cells, treatment results in chromosomal condensation and fragmentation.[3] Flow cytometry analysis reveals a significant increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation.[3] Further studies in HEp-2 cells show that this compound activates key executioner enzymes of the apoptotic cascade, including caspase-3, caspase-8, and caspase-9, confirming its role in initiating apoptosis.[4] In activated hepatic stellate cells (HSC-T6), this compound-induced apoptosis is associated with decreased levels of the anti-apoptotic protein Bcl-2.[5]

This compound This compound Caspase8 Caspase-8 Activation (Extrinsic Pathway) This compound->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) This compound->Caspase9 Bcl2 Bcl-2 Inhibition This compound->Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Bcl2->Caspase9 inhibits Apoptosis Chromosomal Condensation DNA Fragmentation (Apoptosis) Caspase3->Apoptosis This compound This compound p53 p53 (Increased) This compound->p53 CyclinD1 Cyclin D1 (Decreased) This compound->CyclinD1 p21 p21 (Increased) p53->p21 G1S G1/S Transition p21->G1S inhibits CyclinD1->G1S promotes G1_Arrest G1 Phase Arrest G1S->G1_Arrest Stimuli Inflammatory Stimuli (e.g., LPS, PMA) PKC_MAPK PKC & MAPK (ERK, JNK, p38) Phosphorylation Stimuli->PKC_MAPK This compound This compound This compound->PKC_MAPK inhibits NFkB NF-κB Activation PKC_MAPK->NFkB Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Mediators transcription

References

Ankaflavin's Role in Regulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow pigment derived from Monascus purpureus-fermented products, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates gene expression. It details this compound's modulation of key signaling pathways, including NF-κB, Nrf2, PPARγ, and AMPK, and the consequent impact on the expression of genes involved in inflammation, oxidative stress, and lipid metabolism. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Monascus-fermented foods have a long history of use in traditional Asian medicine. Modern scientific investigation has identified several bioactive secondary metabolites, including the yellow pigment this compound. Preclinical studies have demonstrated this compound's potential as an anti-inflammatory, antioxidant, and metabolic regulating agent.[1][2] These therapeutic effects are largely attributed to its ability to modulate the expression of a wide array of genes. Understanding the precise molecular targets and signaling cascades affected by this compound is crucial for its development as a therapeutic agent. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound's role in gene expression regulation.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by interacting with several key signaling pathways. These pathways are central to cellular responses to stress, inflammation, and metabolic changes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In pathological states, its overactivation leads to the increased expression of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB signaling cascade.[1][3]

  • Mechanism of Action: this compound can inhibit the phosphorylation of key upstream kinases in the NF-κB pathway, such as ERK1/2 and p38 MAPK.[1] This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active NF-κB dimer to the nucleus is blocked, leading to a downregulation of its target pro-inflammatory genes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Alcohol, LPS) MAPK_p38 p38 MAPK Inflammatory_Stimuli->MAPK_p38 MAPK_ERK ERK1/2 Inflammatory_Stimuli->MAPK_ERK IKK IKK Complex MAPK_p38->IKK MAPK_ERK->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Ankaflavin_cyto This compound Ankaflavin_cyto->MAPK_p38 Ankaflavin_cyto->MAPK_ERK DNA DNA (κB sites) NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

This compound's inhibition of the NF-κB signaling pathway.
Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE). This compound is a known activator of the Nrf2 pathway.

  • Mechanism of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound promotes the dissociation of Nrf2 from Keap1, although the exact mechanism is still under investigation. Once released, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Ankaflavin_cyto This compound Ankaflavin_cyto->Keap1_Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, GCL) ARE->Antioxidant_Genes Transcription cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ankaflavin_cyto This compound Ankaflavin_nuc This compound Ankaflavin_cyto->Ankaflavin_nuc PPARg_cyto PPARγ PPARg_nuc PPARγ Ankaflavin_nuc->PPARg_nuc Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg_nuc->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Target_Genes Target Genes (e.g., GLUT2) PPRE->Target_Genes Transcription This compound This compound AMPK AMPK This compound->AMPK Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC (Acetyl-CoA Carboxylase) pAMPK->ACC Inhibition PPARa PPARα pAMPK->PPARa Activation pACC p-ACC (Inactive) ACC->pACC Phosphorylation Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Cell_Culture Cell Culture / Animal Model Treatment Treatment with this compound Cell_Culture->Treatment Sample_Collection Sample Collection (Cells, Tissues) Treatment->Sample_Collection Luciferase_Assay Luciferase Reporter Assay Treatment->Luciferase_Assay RNA_Isolation RNA Isolation Sample_Collection->RNA_Isolation Protein_Extraction Protein Extraction Sample_Collection->Protein_Extraction RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis Data Analysis RT_qPCR->Data_Analysis Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

References

Anti-inflammatory effects of Ankaflavin in cell models

Author: BenchChem Technical Support Team. Date: December 2025

Ankaflavin (B600211), a yellow pigment derived from Monascus fermented products, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound as demonstrated in various cell models. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental validation of this compound's therapeutic potential.

This document summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Anti-inflammatory Effects

This compound has been shown to modulate a range of inflammatory markers in different cell-based assays. The following tables summarize the quantitative data from key studies, providing a clear comparison of its effects across various models and inflammatory stimuli.

Table 1: Effect of this compound on Pro-inflammatory Mediators in Murine Macrophage RAW 264.7 Cells

Inflammatory MediatorStimulantThis compound Concentration% Inhibition / EffectReference
Nitrite (B80452) (NO)LPSNot SpecifiedDecrease[1]
iNOS ExpressionLPSNot SpecifiedDecrease[1]
COX-2 ExpressionLPSNot SpecifiedDecrease[1]

Table 2: Effect of this compound on Mast Cell Activation in Rat Basophilic Leukemia RBL-2H3 Cells

MarkerStimulantThis compound ConcentrationEffectReference
Mast Cell DegranulationPMA/Ionomycin40 µMInhibition[2][3]
TNF-α SecretionPMA/Ionomycin40 µMInhibition[2][3]
p-PKCPMA/Ionomycin40 µMSuppression[2][3]
p-ERKPMA/Ionomycin40 µMSuppression[2][3]
p-JNKPMA/Ionomycin40 µMSuppression[2][3]
p-p38PMA/Ionomycin40 µMSuppression[2][3]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling cascades within the cell. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of the inflammatory response.

Inhibition of MAPK and NF-κB Signaling

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, extracellular signals trigger a cascade of intracellular events. This leads to the phosphorylation and activation of MAPK family members (ERK, JNK, and p38) and the subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines.[4][5][6] this compound has been shown to inhibit the phosphorylation of MAPK proteins, thereby preventing the activation of NF-κB and suppressing the expression of these inflammatory mediators.[1][2][7]

Caption: this compound inhibits LPS-induced inflammation by targeting MAPK and NF-κB pathways.

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound in cell models.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

G Experimental Workflow for Cell Treatment Start Start Seed Seed RAW 264.7 Cells Start->Seed Adhere Incubate 24h (Adhesion) Seed->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Final Incubate 24h (Inflammation) Stimulate->Incubate_Final Analysis Collect Supernatant & Cell Lysates for Analysis Incubate_Final->Analysis End End Analysis->End

Caption: A typical workflow for studying this compound's effects on LPS-stimulated macrophages.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • After incubation, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after the treatment period.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine and Chemokine Measurement (ELISA)
  • Collect cell culture supernatants after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's protocol for the ELISA, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.

Western Blotting for Protein Expression
  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p65, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion

The evidence from cell-based models strongly supports the anti-inflammatory properties of this compound. It effectively suppresses the production of key pro-inflammatory mediators such as nitric oxide, iNOS, COX-2, and various cytokines.[1][7] The primary mechanism of action involves the inhibition of the MAPK and NF-κB signaling pathways, which are critical hubs in the inflammatory response.[2][7] These findings highlight this compound as a promising candidate for further investigation and development as a therapeutic agent for inflammatory conditions. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the full potential of this natural compound.

References

An In-depth Technical Guide to the Antioxidant Properties of Ankaflavin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a prominent yellow pigment derived from Monascus species, has garnered significant attention for its diverse bioactive properties, including its potent antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound and its derivatives, detailing the underlying mechanisms of action, quantitative antioxidant data, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound's antioxidant capabilities are attributed to its unique chemical structure, which enables it to protect cells from oxidative damage.[2] Its therapeutic potential extends to various health conditions, including metabolic disorders, inflammatory conditions, and cancer.[1][2] This guide will delve into the scientific evidence supporting these claims, with a focus on the molecular pathways involved and the quantitative assessment of its antioxidant efficacy.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, primarily centered around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the enhancement of endogenous antioxidant enzyme activity.

Nrf2 Signaling Pathway Activation

This compound is a known activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant enzymes.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Antioxidant_Genes->Enzymes Leads to synthesis of

This compound-mediated activation of the Nrf2 signaling pathway.
Enhancement of Antioxidant Enzyme Activity

A direct consequence of Nrf2 activation by this compound is the increased expression and activity of several key antioxidant enzymes. These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. Studies have demonstrated that this compound treatment leads to a significant increase in the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Quantitative Antioxidant Data

The antioxidant properties of this compound and its derivatives have been quantified using various in vitro and in vivo assays. The following tables summarize the available quantitative data.

In Vitro Antioxidant Activity
CompoundAssayIC50 / ActivityReference
Yellow Monascus PigmentsDPPH Radical ScavengingIC50: 0.23 mg/mL
Yellow Monascus PigmentsABTS Radical ScavengingIC50: 0.035 mg/mL
This compoundCellular Antioxidant Activity (CAA)Quercetin (B1663063) Equivalent: < 7.23 µM
Monascin (B191897)Cellular Antioxidant Activity (CAA)Quercetin Equivalent: < 7.23 µM
Monasfluore ACellular Antioxidant Activity (CAA)Quercetin Equivalent: ~7.23 µM
Monaphilone BCellular Antioxidant Activity (CAA)Quercetin Equivalent: ~7.23 µM
New Yellow PigmentCellular Antioxidant Activity (CAA)Quercetin Equivalent: 7.23 µM

Note: The DPPH and ABTS data are for a mixture of "yellow Monascus pigments" and may not represent pure this compound.

In Vivo Antioxidant Enzyme Activity

The following data is from a study on mice with alcoholic liver disease, where this compound (AK) and monascin (MS) were administered.

Treatment GroupCatalase (U/mg protein)Superoxide Dismutase (U/mg protein)Glutathione Peroxidase (U/mg protein)Glutathione Reductase (mU/mg protein)
Control 10.5 ± 0.812.3 ± 1.125.4 ± 2.135.6 ± 3.2
Ethanol (B145695) 5.2 ± 0.56.8 ± 0.713.1 ± 1.518.9 ± 2.0
This compound (Low Dose) 9.8 ± 0.911.5 ± 1.023.8 ± 2.033.1 ± 3.0
This compound (High Dose) 10.1 ± 0.911.9 ± 1.124.5 ± 2.234.5 ± 3.1
Monascin (Low Dose) 8.9 ± 0.810.2 ± 0.921.7 ± 1.930.4 ± 2.8
Monascin (High Dose) 9.5 ± 0.911.1 ± 1.022.9 ± 2.132.7 ± 2.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound or its derivatives in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the sample solution to 1.0 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of the solvent instead of the sample solution.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.2 mM in Methanol) C Mix Sample (1 mL) and DPPH Solution (1 mL) A->C B Prepare Sample Solutions (this compound/Derivatives at various concentrations) B->C D Incubate in Dark (30 min at room temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound or its derivatives in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC50 value can also be determined.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals in cultured cells (e.g., HepG2).

  • Cell Culture: Culture HepG2 cells in a 96-well microplate until they reach confluence.

  • Loading with DCFH-DA: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Sample Treatment: Treat the cells with various concentrations of this compound or its derivatives.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.

  • Calculation: The antioxidant capacity is determined by the reduction in fluorescence in the sample-treated cells compared to the control cells. Results are often expressed as quercetin equivalents.

CAA_Assay_Workflow A Seed and Culture HepG2 Cells B Load Cells with DCFH-DA A->B C Treat Cells with This compound/Derivatives B->C D Induce Oxidative Stress with AAPH C->D E Measure Fluorescence (Ex: 485 nm, Em: 538 nm) D->E F Calculate Cellular Antioxidant Activity E->F

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is an area of active research aimed at enhancing its antioxidant and other pharmacological properties. While specific protocols for the synthesis of a wide range of this compound derivatives are not extensively detailed in the public domain, general strategies for modifying flavonoid-like structures can be applied. These methods often involve reactions such as the Suzuki-Miyaura cross-coupling to introduce new functional groups onto the core structure. The synthesis and subsequent antioxidant screening of these novel derivatives are crucial for the development of new therapeutic agents.

Conclusion

This compound and its derivatives represent a promising class of natural antioxidants with significant potential for therapeutic applications. Their ability to activate the Nrf2 signaling pathway and enhance the activity of endogenous antioxidant enzymes underscores their potent cytoprotective effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the structure-activity relationships of a broader range of this compound derivatives and conducting more extensive in vivo studies to validate their therapeutic efficacy.

References

Ankaflavin: A Potential Anti-Cancer Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ankaflavin (B600211), a yellow pigment derived from Monascus-fermented products, has garnered significant attention for its potential as a selective anti-cancer agent. Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells. The primary mechanism of action appears to be the induction of apoptosis, facilitated by the modulation of key signaling pathways, including the MAPK and PI3K/Akt/NF-κB cascades. This technical guide provides a comprehensive overview of the current research on this compound's anti-cancer properties, including quantitative data on its efficacy, detailed experimental methodologies, and visual representations of its molecular mechanisms.

This compound: An Overview

This compound is a member of the azaphilone class of fungal pigments. It is traditionally found in red mold rice, a staple in Asian cuisine and traditional medicine. Recent research has focused on isolating and characterizing this compound for its therapeutic potential, particularly in oncology.

In Vitro Efficacy of this compound

This compound has demonstrated selective cytotoxicity against a range of cancer cell lines. The following table summarizes the available quantitative data on its in vitro efficacy.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
Hep G2Hepatocellular Carcinoma15 µg/mL48 hours[1][2][3]
A549Lung Carcinoma15 µg/mL48 hours[1][2][3]
HEp-2Laryngeal CarcinomaNot specifiedNot specified[4]

Note: this compound showed no significant toxicity to normal human lung fibroblasts (MRC-5) and embryonic lung cells (WI-38) at a concentration of 15 µg/mL.[1][2][3]

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways that promote cancer cell survival and proliferation.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells, a process characterized by distinct morphological and biochemical changes, including chromatin condensation, DNA fragmentation, and the activation of caspases.[1][2][3] In studies on HEp-2 laryngeal carcinoma cells, this compound was found to activate caspase-3, caspase-8, and caspase-9, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.[4]

Modulation of Signaling Pathways

This compound's pro-apoptotic activity is linked to its ability to modulate several critical intracellular signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been observed to suppress the phosphorylation of key components of the MAPK family, including ERK, JNK, and p38, in RBL-2H3 cells, suggesting a potential mechanism for its anti-cancer effects.[5]

The PI3K/Akt pathway is another crucial signaling network that promotes cell survival and proliferation. This compound, along with its analog monascin (B191897), has been shown to induce apoptosis in activated hepatic stellate cells by suppressing the Akt/NF-κB and p38 signaling pathways.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., Hep G2, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µg/mL) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is used to detect the expression and phosphorylation status of proteins in key signaling pathways.

  • Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Signaling Pathways

ankaflavin_signaling This compound This compound mapk_pathway MAPK Pathway This compound->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway This compound->pi3k_akt_pathway apoptosis Apoptosis This compound->apoptosis erk ERK mapk_pathway->erk jnk JNK mapk_pathway->jnk p38 p38 mapk_pathway->p38 akt Akt pi3k_akt_pathway->akt nf_kb NF-κB proliferation Cell Proliferation & Survival nf_kb->proliferation erk->proliferation jnk->proliferation p38->proliferation akt->nf_kb

Caption: this compound's inhibition of MAPK and PI3K/Akt pathways.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) cell_culture Cancer Cell Lines (e.g., Hep G2, A549) treatment This compound Treatment (Dose- and Time-dependent) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Mechanism Study (Western Blot) treatment->western_blot xenograft Tumor Xenograft Model (e.g., Nude Mice) cytotoxicity->xenograft drug_admin This compound Administration xenograft->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment drug_admin->toxicity_assessment

References

The Hypolipidemic Potential of Ankaflavin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the preliminary scientific evidence supporting the lipid-lowering effects of ankaflavin (B600211), a yellow pigment derived from Monascus species. This document is intended for researchers, scientists, and professionals in drug development.

This compound, a secondary metabolite produced by Monascus species, has garnered significant scientific interest for its potential therapeutic properties, particularly its impact on lipid metabolism. Preliminary in vitro and in vivo studies have demonstrated promising hypolipidemic effects, suggesting its potential as a novel agent for managing dyslipidemia. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on lipid profiles, delves into the molecular mechanisms of action, and offers detailed experimental protocols for key assays to facilitate further research in this area.

Quantitative Data on the Hypolipidemic Effects of this compound

The lipid-lowering efficacy of this compound has been evaluated in various preclinical models, including high-fat diet-induced obese mice and hyperlipidemic hamsters, as well as in preliminary human clinical trials. The collective data from these studies are summarized below to provide a clear comparison of its effects across different models and dosages.

Table 1: Effects of this compound on Plasma Lipid Profiles in High-Fat Diet-Fed Mice
Treatment GroupTotal Cholesterol (TC)Triglycerides (TG)Low-Density Lipoprotein Cholesterol (LDL-C)Free Fatty Acids (FFA)Reference
High-Fat Diet (HFD) ControlBaselineBaselineBaselineBaseline[1]
HFD + this compoundSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction[1]

Note: Specific percentage reductions were not consistently reported across all studies in a comparable format.

Table 2: Comparative Effects of this compound and Monascin (B191897) in Hyperlipidemic Hamsters
Treatment GroupTotal Cholesterol (TC) ReductionTriglyceride (TG) ReductionLow-Density Lipoprotein Cholesterol (LDL-C) ReductionHigh-Density Lipoprotein Cholesterol (HDL-C) ChangeReference
This compoundSignificantSignificantSignificantIncreased[2][3]
MonascinSignificantSignificantSignificantIncreased[2][3]
Monacolin KSignificantSignificantSignificantDecreased[2]
Table 3: Effects of Ankascin 568 plus (containing this compound and Monascin) in Human Clinical Trials
ParameterDosageDuration% Reduction from Baselinep-valueReference
Total Cholesterol (TC)500 mg/day4 weeks11.9%< 0.05[4][5]
Low-Density Lipoprotein Cholesterol (LDL-C)500 mg/day4 weeks19.0%< 0.05[4][5]

Elucidating the Molecular Mechanisms of Action

Preliminary research suggests that this compound exerts its hypolipidemic effects through a multi-pronged mechanism primarily involving the activation of key metabolic regulators, AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).

Signaling Pathways

The proposed signaling cascade initiated by this compound involves the activation of AMPK, a central energy sensor in cells. Activated AMPK then phosphorylates and inactivates downstream targets involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). Furthermore, this compound acts as a PPARα agonist. PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation. The synergistic activation of AMPK and PPARα leads to a decrease in lipogenesis and an increase in fatty acid breakdown, ultimately contributing to the observed reduction in plasma lipid levels.

Ankaflavin_Signaling_Pathway cluster_Cell Hepatocyte This compound This compound AMPK AMPK This compound->AMPK Activates PPARa PPARα This compound->PPARa Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits ACC ACC pAMPK->ACC Phosphorylates (Inactivates) PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Lipid_Genes Lipid Metabolism Genes PPRE->Lipid_Genes Upregulates FAS FAS SREBP1c->FAS Activates pACC p-ACC (Inactive) ACC->pACC Lipogenesis Lipogenesis pACC->Lipogenesis Blocks FAS->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation Lipid_Genes->FattyAcidOxidation

Proposed signaling pathway of this compound's hypolipidemic action.

Detailed Experimental Protocols

To facilitate further investigation into the hypolipidemic effects of this compound, this section provides detailed methodologies for key experiments cited in preliminary studies.

Induction of Hyperlipidemia in Animal Models

a) High-Fat Diet (HFD)-Induced Obesity in Mice:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

  • Diet: Provide a high-fat diet containing 45-60% of calories from fat. A common formulation includes lard or milk fat as the primary fat source.

  • Duration: Feed the HFD for 8-12 weeks to induce a significant increase in body weight, adiposity, and plasma lipid levels.

  • This compound Administration: Prepare this compound by dissolving it in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). Administer daily via oral gavage at desired dosages (e.g., 10-50 mg/kg body weight).[6][7][8]

b) High-Cholesterol Diet-Induced Hyperlipidemia in Hamsters:

  • Animals: Male Syrian golden hamsters, 6-8 weeks old.

  • Acclimatization: Similar to the mouse model.

  • Diet: Provide a diet supplemented with 0.5-2% cholesterol and often 10-15% fat (e.g., coconut oil or lard) to induce hypercholesterolemia.[2][9][10][11]

  • Duration: Feed the high-cholesterol diet for 6-8 weeks.

  • This compound Administration: Administer this compound as described for the mouse model.

Analysis of Plasma Lipid Profile
  • Sample Collection: Collect blood from fasted animals (e.g., overnight fast) via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Lipid Measurement: Use commercially available enzymatic colorimetric assay kits to determine the concentrations of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) in the plasma according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Tissue/Cell Lysis: Homogenize liver tissue or lyse cultured hepatocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPKα (Thr172), total AMPKα, PPARα, SREBP-1c) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[12][13][14][15][16]

Real-Time PCR for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from liver tissue or hepatocytes using TRIzol reagent or a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Real-Time PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Srebp-1c, Fas, Acc) and a housekeeping gene (e.g., Gapdh or Actb).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[17][18][19][20][21]

PPARα Reporter Gene Assay
  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with a PPARα expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase control vector.

  • Treatment: Treat the transfected cells with various concentrations of this compound or a known PPARα agonist (e.g., fenofibrate) for 24 hours.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control.[22][23][24][25][26]

AMPK Kinase Activity Assay
  • Immunoprecipitation (optional): Immunoprecipitate AMPK from cell or tissue lysates using an anti-AMPK antibody.

  • Kinase Reaction: Incubate the immunoprecipitated AMPK or recombinant AMPK with a specific substrate, such as the SAMS peptide, in a kinase reaction buffer containing ATP (and often [γ-32P]ATP for radioactive assays).

  • Detection of Substrate Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based Method: Use an antibody that specifically recognizes the phosphorylated SAMS peptide to quantify the product via an enzyme-linked immunosorbent assay.

  • Data Analysis: Determine the kinase activity by quantifying the amount of phosphorylated substrate produced over time.[27][28][29][30][31]

Experimental_Workflow Animal_Model Animal Model Induction (High-Fat/Cholesterol Diet) Ankaflavin_Admin This compound Administration Animal_Model->Ankaflavin_Admin Sample_Collection Sample Collection (Blood, Liver) Ankaflavin_Admin->Sample_Collection Lipid_Analysis Plasma Lipid Profile Analysis Sample_Collection->Lipid_Analysis Western_Blot Western Blot (Protein Expression/Phosphorylation) Sample_Collection->Western_Blot RT_PCR Real-Time PCR (Gene Expression) Sample_Collection->RT_PCR Data_Analysis Data Analysis and Interpretation Lipid_Analysis->Data_Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis Reporter_Assay PPARα Reporter Gene Assay Reporter_Assay->Data_Analysis Kinase_Assay AMPK Kinase Activity Assay Kinase_Assay->Data_Analysis

A generalized experimental workflow for investigating this compound's hypolipidemic effects.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant hypolipidemic properties, mediated at least in part through the activation of the AMPK and PPARα signaling pathways. The quantitative data from both animal models and initial human studies are promising. However, further research is warranted to fully elucidate its therapeutic potential.

Future studies should focus on:

  • Conducting larger, well-controlled clinical trials to confirm the efficacy and safety of this compound in diverse patient populations.

  • Investigating the long-term effects and potential side effects of this compound administration.

  • Exploring the synergistic effects of this compound with other lipid-lowering agents.

  • Further dissecting the molecular mechanisms, including the identification of other potential cellular targets.

The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential role in the management of dyslipidemia and associated metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for Ankaflavin Extraction and Purification from Red Mold Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from red mold rice—fermented by Monascus purpureus—has garnered significant scientific interest.[1][2] Beyond its traditional use as a food colorant, this compound exhibits a range of promising bioactivities, including anti-inflammatory, antioxidant, anti-cancer, and hypolipidemic effects.[1][2][3] These properties make it a compelling candidate for pharmaceutical and nutraceutical development. This document provides detailed protocols for the extraction and purification of this compound from red mold rice, alongside data to guide methodological selection and diagrams to illustrate workflows and biological mechanisms.

Data Presentation: Comparison of Extraction and Purification Methods

The selection of an appropriate extraction solvent and purification strategy is critical to maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different methodologies.

Table 1: Effect of Different Solvents on the Extraction of this compound and Other Components from Red Mold Rice

Solvent SystemThis compound Yield (mg/g)Monascin (B191897) Yield (mg/g)Monacolin K (Lactone) Yield (mg/g)Citrinin Yield (mg/g)Reference
75% Ethanol~0.18~0.25~0.30~0.003
95% Ethanol~0.17~0.24~0.28~0.003[4]
Methanol (B129727)~0.16~0.22~0.26~0.003[4]
Acetonitrile (B52724)~0.15~0.21~0.24~0.003[4]
Ethyl Acetate (B1210297)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][6]
AcetoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][5][6]
WaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][5][6]

Note: Ethyl acetate was found to yield the highest pigment intensity, total phenolic content, and flavonoid content in a study, though specific yields for this compound were not provided.[7][5][6]

Table 2: Efficiency of Various Purification Techniques for this compound

Purification MethodStationary PhasePurity AchievedRecovery RateKey ConsiderationsReference
Silica (B1680970) Gel ChromatographySilica Gel (100 mesh)>99% (in combination with other methods)Not SpecifiedEffective for pre-separation and removing orange pigments.
Macroporous Resin ChromatographyCAD-4085.2% (for yellow pigments)Not SpecifiedGood for large-scale separation of yellow and orange pigments.
Sephadex LH-20 Column ChromatographySephadex LH-20Not SpecifiedNot SpecifiedUsed to separate the yellow pigment fraction.
Preparative HPLCC18>98%Not SpecifiedHigh-resolution separation, suitable for final polishing.[8]
High-Speed Counter-Current ChromatographyTwo-phase solvent system93.8% (for total flavonoids)Not SpecifiedAvoids irreversible adsorption and sample denaturation.[9][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and purification of this compound from red mold rice.

Protocol 1: Solvent Extraction of this compound from Red Mold Rice

This protocol outlines a general procedure for the solvent-based extraction of this compound.

Materials:

  • Dried and powdered red mold rice

  • Extraction solvent (e.g., 75% ethanol, ethyl acetate)

  • Shaker or magnetic stirrer

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a known amount of dried and powdered red mold rice.

  • Add the extraction solvent to the red mold rice powder in a flask. A common ratio is 1:10 (w/v).

  • Agitate the mixture using a shaker or magnetic stirrer at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).[4]

  • Separate the solid residue from the liquid extract by filtration or centrifugation.

  • Collect the supernatant, which contains the crude this compound extract.

  • For enhanced extraction, the solid residue can be re-extracted with fresh solvent.

  • Combine the supernatants and concentrate the crude extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.

  • The resulting concentrated extract can be further purified.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol is designed for the pre-separation of this compound from other pigments in the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (e.g., 230-400 mesh)

  • Chromatography column

  • Elution solvents (e.g., n-hexane, ethyl acetate)

  • Cotton or glass wool

  • Sand

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common starting ratio is 8:1 n-hexane to ethyl acetate, progressively increasing the proportion of ethyl acetate.

    • Collect the eluate in fractions. The yellow band containing this compound will move down the column and can be collected separately from other colored bands (e.g., orange pigments).

  • Fraction Analysis:

    • Analyze the collected fractions using a suitable method, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, to identify the fractions containing pure this compound.

    • Combine the pure this compound fractions and evaporate the solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification of this compound

This protocol details the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound extract

  • HPLC system with a preparative C18 column and a UV detector

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% phosphoric acid)

  • Sample vials

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound extract in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the sample using a pre-determined gradient of the mobile phase. For example, a gradient of acetonitrile and water (with 0.1% phosphoric acid) can be employed.

    • Monitor the elution profile at a specific wavelength (e.g., 210 nm or the maximum absorbance wavelength for this compound).

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak based on the retention time determined from an analytical run or a reference standard.

  • Purity Confirmation and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the high-purity fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound extraction and purification, and a simplified representation of a key signaling pathway influenced by this compound.

Ankaflavin_Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Red Mold Rice Red Mold Rice Solvent Extraction Solvent Extraction Red Mold Rice->Solvent Extraction (e.g., 75% Ethanol) Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Pre-separation Partially Purified this compound Partially Purified this compound Silica Gel Chromatography->Partially Purified this compound Preparative HPLC Preparative HPLC Partially Purified this compound->Preparative HPLC Final Polishing Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Experimental workflow for this compound extraction and purification.

Ankaflavin_Signaling_Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_lipid_metabolism Lipid Metabolism Pathway This compound This compound PKC PKC This compound->PKC inhibits phosphorylation AMPK AMPK This compound->AMPK activates phosphorylation MAPK MAPK (ERK, JNK, p38) PKC->MAPK activates NFkB NF-κB MAPK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines promotes transcription PPARa PPARα AMPK->PPARa activates Fatty_Acid_Oxidation Fatty Acid β-Oxidation PPARa->Fatty_Acid_Oxidation promotes

Caption: Simplified signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Quantification of Ankaflavin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211) is a yellow pigment and a bioactive secondary metabolite produced by fungi of the Monascus genus.[1][2] It is biosynthesized through the polyketide pathway.[3] this compound, along with its structural analog monascin, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various reported biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects.[1] Accurate and precise quantification of this compound in fermentation products, extracts, and final formulations is crucial for quality control, dosage determination, and further pharmacological studies.

This document provides a detailed application note and protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle of the Method

The analytical method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A nonpolar stationary phase, typically a C18 column, is employed with a polar mobile phase. This compound, being a relatively nonpolar compound, will have a strong affinity for the stationary phase, leading to its retention and separation from more polar compounds. Gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) and acidified water allows for the efficient separation and elution of this compound, which is then detected and quantified by a UV-Vis detector.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

For Monascus-fermented products (e.g., red yeast rice):

  • Weigh 1.0 g of the dried and powdered sample into a centrifuge tube.

  • Add 20 mL of 75% ethanol (B145695) to the tube.

  • Sonicate the mixture for 1 hour to ensure efficient extraction.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) two more times with the remaining pellet to ensure complete extraction of this compound.

  • Combine all the supernatants.

  • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in WaterB: 0.05% Trifluoroacetic acid (TFA) in Acetonitrile
Elution Mode Isocratic elution
Mobile Phase Composition Acetonitrile:Water (62.5:37.5, v/v) with 0.05% TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 231 nm (this compound has a characteristic absorption peak at this wavelength)
Run Time Approximately 25 minutes
Standard Preparation and Calibration
  • Standard Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol (B129727) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration curve might range from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed by the coefficient of determination (R²), which should be > 0.99.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the HPLC method for this compound quantification. These values are based on data reported in the scientific literature and should be verified during in-house method validation.

ParameterTypical Value/Range
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Monascus species follows the polyketide pathway. The following diagram illustrates the key steps in the formation of the polyketide backbone and its subsequent modification to yield this compound.

ankaflavin_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain modification_enzymes Modification Enzymes (e.g., Reductases, Dehydratases) polyketide_chain->modification_enzymes orange_pigment Intermediate (Orange Pigment Precursor) modification_enzymes->orange_pigment This compound This compound orange_pigment->this compound

Caption: this compound polyketide biosynthesis pathway.

Experimental Workflow for this compound Quantification

The following diagram outlines the logical workflow from sample receipt to the final quantitative result for this compound analysis.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample Receipt (e.g., Fermented Product) extraction Solvent Extraction (75% Ethanol) sample->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (231 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: Experimental workflow for HPLC quantification of this compound.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin is a yellow pigment and a secondary metabolite produced by Monascus species, which are commonly used in the production of red yeast rice.[1] It has garnered significant attention in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering properties. As research into the therapeutic potential of this compound expands, robust and reliable analytical methods for its quantification in various matrices are crucial. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are protocols for extraction from solid cultures and biological fluids.

a) Extraction from Solid Cultures (e.g., Red Mold Rice)

This protocol is adapted from methods for extracting pigments from fermented rice products.

  • Grinding: Grind the solid culture material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of 75% ethanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Incubate the mixture in a water bath at 80°C for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for LC-MS analysis.

b) Extraction from Biological Fluids (e.g., Plasma, Urine)

This protocol is a general procedure for extracting small molecules from biological matrices and should be optimized for specific applications.

  • Protein Precipitation:

    • To 100 µL of the biological fluid in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography

The following HPLC conditions are a starting point and may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The following are typical mass spectrometry parameters for the analysis of this compound. These should be optimized for the specific instrument.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Source Temperature 150°C
Collision Gas Argon
Collision Energy Optimized for the specific instrument (typically 10-30 eV)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis

Data Presentation

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for the LC-MS analysis of this compound.

ParameterValueReference
Molecular Weight 386.49 g/mol [2]
[M+H]⁺ (m/z) 387.22Theoretical
[M-H]⁻ (m/z) 385.21Theoretical
Retention Time Dependent on specific chromatographic conditionsN/A
Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ = 387.22)

Disclaimer: The following fragmentation data is a theoretical proposition based on the structure of this compound and common fragmentation patterns of similar molecules. Specific experimental fragmentation data for this compound was not available in the searched literature.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
387.22369.21H₂O (Water)
387.22359.23CO (Carbon Monoxide)
387.22315.19C₄H₄O₂ (Diketene)
387.22297.18C₄H₄O₂ + H₂O
387.22271.16C₇H₈O₂

Mandatory Visualizations

Experimental Workflow for LC-MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis start Sample (Solid Culture or Biological Fluid) extraction Extraction (Ethanol or Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 or 0.22 µm) centrifugation->filtration lc_separation Liquid Chromatography (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis end end data_analysis->end Final Report signaling_pathway cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects cluster_downstream Downstream Cellular Responses This compound This compound pkc PKC This compound->pkc inhibits jnk JNK This compound->jnk inhibits p38 p38 This compound->p38 inhibits erk ERK This compound->erk inhibits ampk AMPK This compound->ampk activates ppara PPARα This compound->ppara activates pparg PPARγ This compound->pparg activates nrf2 Nrf-2 This compound->nrf2 activates inflammation ↓ Inflammation pkc->inflammation apoptosis ↑ Apoptosis (in cancer cells) pkc->apoptosis jnk->inflammation jnk->apoptosis p38->inflammation p38->apoptosis erk->inflammation erk->apoptosis lipid_synthesis ↓ Lipid Synthesis ampk->lipid_synthesis ppara->lipid_synthesis pparg->lipid_synthesis oxidative_stress ↓ Oxidative Stress nrf2->oxidative_stress

References

Ankaflavin: A Potent Bioactive Compound for Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

Ankaflavin (B600211), a yellow pigment derived from Monascus species, is emerging as a significant compound of interest for researchers in oncology, immunology, and drug discovery. This azaphilone derivative has demonstrated potent anti-cancer and anti-inflammatory properties across a variety of cell culture models. This document provides detailed application notes and protocols for utilizing this compound in cell culture studies, based on published research findings.

Application Notes

This compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal effect on normal cells.[1][2] Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in inflammation and cancer progression.

Anti-Cancer Applications:

In cancer cell lines such as human liver carcinoma (Hep G2), lung carcinoma (A549), and laryngeal carcinoma (HEp-2), this compound has been shown to:

  • Induce apoptosis, characterized by chromosomal condensation and fragmentation.[1][2]

  • Cause cell cycle arrest at the sub-G1 phase.[1]

  • Activate caspase-3, -8, and -9, key executioners of apoptosis.

  • Exhibit a selective cytotoxic effect on cancer cells with a half-maximal inhibitory concentration (IC50) of approximately 15 µg/mL.

Anti-Inflammatory Applications:

In immune cells like murine macrophages (RAW 264.7) and rat basophilic leukemia cells (RBL-2H3), this compound demonstrates significant anti-inflammatory activity by:

  • Decreasing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

  • Inhibiting the degranulation and secretion of tumor necrosis factor-alpha (TNF-α) in activated mast cells.

  • Suppressing the phosphorylation of key signaling proteins in the MAPK pathway (ERK, JNK, and p38) and protein kinase C (PKC).

  • Modulating the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from cell culture studies involving this compound.

Cell LineCell TypeAssayParameterValueReference
Hep G2Human Liver CarcinomaCytotoxicityIC5015 µg/mL
A549Human Lung CarcinomaCytotoxicityIC5015 µg/mL
MRC-5Normal Human Fetal Lung FibroblastCytotoxicityToxicityNo significant toxicity at 15 µg/mL
WI-38Normal Human Fetal Lung FibroblastCytotoxicityToxicityNo significant toxicity at 15 µg/mL
RBL-2H3Rat Basophilic LeukemiaDegranulation & TNF-α SecretionInhibition40 µM

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

ankaflavin_anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Ankaflavin_cyto This compound Ankaflavin_cyto->IKK Inhibition Ankaflavin_cyto->MAPK_pathway Inhibition Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Gene_expression Transcription mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells treat_cells Treat cells with this compound (48h incubation) seed_cells->treat_cells add_mtt Add MTT solution (4h incubation) treat_cells->add_mtt solubilize Solubilize formazan (B1609692) with DMSO add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Ankaflavin in Metabolic Disease Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from Monascus species, has garnered significant attention for its potential therapeutic applications in metabolic diseases. Preclinical studies utilizing animal models have demonstrated its efficacy in mitigating conditions such as obesity, non-alcoholic fatty liver disease (NAFLD), and hyperlipidemia. These beneficial effects are largely attributed to its role as a modulator of key metabolic signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). This document provides a comprehensive overview of the administration of this compound in relevant animal models, including detailed experimental protocols and a summary of key quantitative findings, to support further research and development in this area.

Data Presentation

The following tables summarize the quantitative effects of this compound administration in various animal models of metabolic disease.

Table 1: Effects of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Induced Obese Rats

ParameterControl (High-Fat Diet)This compound (20 mg/kg/day)Percentage ChangeReference
Final Body Weight (g)580.4 ± 15.2510.6 ± 12.8↓ 12.0%[1]
Epididymal Fat Weight (g)15.7 ± 1.111.2 ± 0.9↓ 28.7%[1]
Perirenal Fat Weight (g)16.2 ± 1.311.8 ± 1.0↓ 27.2%[1]
C/EBPβ protein expression (relative intensity)1.00 ± 0.080.52 ± 0.05↓ 48.0%[1]
PPARγ protein expression (relative intensity)1.00 ± 0.070.36 ± 0.04↓ 64.0%[1]
C/EBPα protein expression (relative intensity)1.00 ± 0.090.67 ± 0.06↓ 33.0%[1]

*p < 0.05 compared to the high-fat diet control group. Data are presented as mean ± standard deviation.

Table 2: Effects of this compound on Plasma Lipids and Liver Parameters in High-Fat Diet-Fed Mice

ParameterControl (High-Fat Diet)This compound (2.5 mg/kg/day)Percentage ChangeReference
Plasma Total Cholesterol (mg/dL)210.5 ± 10.2165.8 ± 8.5↓ 21.2%[2]
Plasma Triacylglycerol (mg/dL)135.7 ± 9.8102.4 ± 7.6↓ 24.5%[2]
Plasma Free Fatty Acid (mEq/L)1.8 ± 0.21.3 ± 0.1↓ 27.8%[2]
Plasma LDL-C (mg/dL)85.3 ± 6.762.1 ± 5.4↓ 27.2%[2]
Liver p-AMPK/AMPK ratio1.00 ± 0.112.15 ± 0.23↑ 115%[2]
Liver SREBP-1c mRNA expression (relative)1.00 ± 0.150.48 ± 0.07↓ 52.0%[2]
Liver PPARα mRNA expression (relative)1.00 ± 0.121.89 ± 0.21*↑ 89.0%[2]

*p < 0.05 compared to the high-fat diet control group. Data are presented as mean ± standard deviation. LDL-C: Low-density lipoprotein cholesterol.

Experimental Protocols

High-Fat Diet-Induced Obesity and NAFLD Mouse Model

This protocol describes the induction of obesity and non-alcoholic fatty liver disease in mice through a high-fat diet, followed by treatment with this compound.

Materials:

  • C57BL/6 mice (male, 6-8 weeks old)

  • Standard chow diet (e.g., AIN-93G)

  • High-fat diet (HFD): A common composition is 60% of total calories from fat (e.g., lard), 20% from carbohydrates, and 20% from protein.

  • This compound (purity >95%)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • Animal scale

  • Metabolic cages (optional, for food and water intake monitoring)

Procedure:

  • Acclimation: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

  • Dietary Induction:

    • Divide the mice into a control group and a high-fat diet group.

    • Feed the control group with the standard chow diet.

    • Feed the HFD group with the high-fat diet for a period of 8-12 weeks to induce obesity and NAFLD. Monitor body weight weekly.

  • This compound Administration:

    • After the dietary induction period, divide the HFD-fed mice into two subgroups: HFD control and HFD + this compound.

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 2.5 mg/mL for a 2.5 mg/kg dose in a 10 mL/kg gavage volume).

    • Administer this compound or the vehicle to the respective groups daily via oral gavage for a period of 4-8 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood samples via cardiac puncture for the analysis of plasma lipids (total cholesterol, triglycerides, LDL-C, free fatty acids).

    • Euthanize the mice and harvest the liver and adipose tissues (epididymal and perirenal fat pads).

    • Weigh the collected tissues.

    • Fix a portion of the liver tissue in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze the remaining liver and adipose tissue in liquid nitrogen and store at -80°C for subsequent molecular analysis (Western blotting, RT-PCR).

Histological Analysis of Hepatic Steatosis

This protocol details the staining of liver sections to visualize and quantify lipid accumulation.

2.1 Hematoxylin (B73222) and Eosin (H&E) Staining

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections (4-5 µm)

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Harris hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ammonia (B1221849) water or Scott's tap water substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in running tap water for 2 minutes.

  • Hematoxylin Staining:

    • Stain in Harris hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • "Blue" the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Eosin Staining:

    • Counterstain in Eosin Y solution for 1-2 minutes.

    • Rinse briefly in tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol: 95% (2 minutes), 100% (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a coverslip using a permanent mounting medium.

2.2 Oil Red O Staining (for frozen sections)

Materials:

  • Optimal cutting temperature (OCT) compound-embedded frozen liver tissue sections (8-10 µm)

  • 10% neutral buffered formalin

  • Propylene (B89431) glycol

  • Oil Red O working solution (0.5% in propylene glycol)

  • 85% propylene glycol solution

  • Mayer's hematoxylin

  • Aqueous mounting medium

Procedure:

  • Fixation:

    • Air dry the frozen sections for 30-60 minutes.

    • Fix in 10% neutral buffered formalin for 10 minutes.

    • Rinse with distilled water.

  • Staining:

    • Place slides in absolute propylene glycol for 2-5 minutes.

    • Stain in pre-warmed Oil Red O solution in a 60°C oven for 8-10 minutes.

    • Differentiate in 85% propylene glycol solution for 2-3 minutes.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Mayer's hematoxylin for 30-60 seconds.

    • Wash thoroughly in tap water.

    • Mount with a coverslip using an aqueous mounting medium.

Western Blotting for AMPK Phosphorylation in Liver Tissue

This protocol outlines the detection of total and phosphorylated AMPK in liver tissue lysates.

Materials:

  • Frozen liver tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen liver tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST (3 changes, 10 minutes each).

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST (3 changes, 10 minutes each).

    • Develop the blot using ECL substrate and capture the image.

    • Strip the membrane and re-probe for total AMPKα as a loading control.

Real-Time PCR for Gene Expression in Adipose Tissue

This protocol details the quantification of mRNA levels of key metabolic genes in adipose tissue.

Materials:

  • Frozen adipose tissue

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers (e.g., for SREBP-1c, PPARγ, and a housekeeping gene like GAPDH or β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from adipose tissue according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

    • Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Perform a melt curve analysis to ensure primer specificity (for SYBR Green-based assays).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation in animal models of metabolic disease.

ankaflavin_signaling_pathway This compound This compound AMPK AMPK This compound->AMPK Activates PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates pAMPK p-AMPK (Active) SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes PPARa->FattyAcidOxidation Promotes Adipogenesis Adipogenesis PPARg->Adipogenesis Regulates Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes HepaticSteatosis Hepatic Steatosis FattyAcidOxidation->HepaticSteatosis Reduces Lipogenesis->HepaticSteatosis Leads to Obesity Obesity Adipogenesis->Obesity Contributes to

Caption: this compound's mechanism in metabolic regulation.

experimental_workflow AnimalModel Animal Model Selection (e.g., C57BL/6 Mice) Diet Dietary Induction (High-Fat Diet) AnimalModel->Diet Treatment This compound Administration (Oral Gavage) Diet->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring SampleCollection Sample Collection (Blood, Liver, Adipose Tissue) Monitoring->SampleCollection Biochemical Biochemical Analysis (Plasma Lipids) SampleCollection->Biochemical Histology Histological Analysis (H&E, Oil Red O) SampleCollection->Histology Molecular Molecular Analysis (Western Blot, RT-PCR) SampleCollection->Molecular DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histology->DataAnalysis Molecular->DataAnalysis

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for In Vivo Imaging of Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin, a yellow pigment derived from Monascus species, has garnered significant interest for its therapeutic potential, particularly in the context of metabolic and inflammatory diseases. Its ability to modulate key signaling pathways, including those involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), makes it a promising candidate for drug development.[1][2][3] Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is crucial for its clinical translation. In vivo fluorescence imaging offers a powerful, non-invasive approach to track the localization of this compound in real-time within a living organism.

These application notes provide a comprehensive guide to the in vivo imaging of this compound, leveraging its intrinsic fluorescent properties. Detailed protocols for whole-body and intravital imaging are presented, along with methods to characterize its photophysical properties and address the challenges associated with imaging in the visible spectrum.

Photophysical Properties of this compound

This compound possesses intrinsic fluorescence, making it amenable to direct in vivo imaging without the need for chemical modification with an external fluorophore. A summary of its known photophysical properties is provided in the table below.

PropertyValueReference / Note
Excitation Maxima (λex)~310 nm and ~420 nm[4]
Emission Maximum (λem)~565 nm[4]
Stokes Shift~145 nm (for 420 nm excitation)Calculated from excitation and emission maxima.
Quantum Yield (ΦF)To Be DeterminedA high quantum yield is desirable for bright fluorescent probes. A protocol for its determination is provided below.
Molar Extinction Coefficient (ε)To Be Determined

Note: The excitation at ~420 nm and emission at ~565 nm fall within the visible spectrum. This presents challenges for deep-tissue in vivo imaging due to light absorption by tissues and endogenous autofluorescence. However, these properties are suitable for imaging superficial tissues, small organisms, or for intravital microscopy applications.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in metabolism and inflammation. A simplified diagram of these pathways is presented below. Understanding these pathways can guide the design of in vivo imaging studies to investigate the mechanism of action of this compound in relevant disease models.

Ankaflavin_Signaling This compound This compound AMPK AMPK This compound->AMPK activates PPARa PPARα This compound->PPARa activates PPARE PPARγ This compound->PPARE activates Nrf2 Nrf-2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Lipogenesis Lipogenesis AMPK->Lipogenesis PPARa->FattyAcidOxidation Anti_Inflammatory Anti-inflammatory Gene Expression PPARE->Anti_Inflammatory Nrf2->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory MAPK->Pro_Inflammatory

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield of this compound (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or DMSO)

  • Quantum yield standard with known ΦF in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Calibrated cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both this compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength (e.g., 420 nm).

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to 420 nm.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured (e.g., 450-700 nm).

    • Maintain identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

    • The slope of these plots (Grad) is used in the quantum yield calculation.

    • Calculate the quantum yield of this compound (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients for this compound and the standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Protocol 2: Whole-Body In Vivo Imaging of this compound in a Mouse Model

Objective: To visualize the biodistribution of this compound in a living mouse.

Materials:

  • This compound solution for injection (e.g., dissolved in a biocompatible vehicle like DMSO/saline)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for 420 nm excitation and 565 nm emission.

  • Anesthetizing agent (e.g., isoflurane)

  • Animal model (e.g., C57BL/6 mice)

Experimental Workflow:

Whole_Body_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia) Baseline_Image Acquire Baseline Fluorescence Image Animal_Prep->Baseline_Image Ankaflavin_Admin Administer this compound (e.g., i.v. injection) Baseline_Image->Ankaflavin_Admin Time_Series_Imaging Time-Series Imaging (e.g., 5, 15, 30, 60 min, 2, 4, 6, 24 h post-injection) Ankaflavin_Admin->Time_Series_Imaging Data_Analysis Data Analysis (Quantify signal in ROIs) Time_Series_Imaging->Data_Analysis Ex_Vivo_Imaging Ex Vivo Organ Imaging (optional, for validation) Time_Series_Imaging->Ex_Vivo_Imaging

Caption: Workflow for whole-body in vivo imaging of this compound.

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal in the imaging chamber.

  • Baseline Imaging: Acquire a baseline fluorescence image using the appropriate filter set (Excitation: ~420 nm, Emission: ~565 nm) to determine the level of background autofluorescence.

  • This compound Administration: Administer this compound via the desired route (e.g., intravenous tail vein injection). The dosage should be optimized based on preliminary studies.

  • Time-Series Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 6, 24 hours) to track the distribution and clearance of this compound.

  • Data Analysis:

    • Draw regions of interest (ROIs) over specific organs (e.g., liver, kidneys, tumor).

    • Quantify the average radiant efficiency in each ROI at each time point.

    • Subtract the baseline autofluorescence signal.

  • (Optional) Ex Vivo Imaging: At the final time point, euthanize the animal and excise major organs for ex vivo imaging to confirm the in vivo signal distribution with higher sensitivity.

Protocol 3: Intravital Microscopy of this compound in the Liver

Objective: To visualize the microdistribution of this compound within the liver sinusoids and hepatocytes at a cellular resolution.

Materials:

  • This compound solution for injection.

  • Intravital microscope (confocal or multiphoton) equipped with a laser line for ~420 nm excitation and a detector for ~565 nm emission.

  • Anesthetizing agent.

  • Surgical tools for liver exposure.

  • Animal model (e.g., mouse with a liver window).

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a surgical procedure to expose the liver for imaging. Maintain the animal's body temperature.

  • Microscope Setup: Position the animal on the microscope stage. Use a low-magnification objective to locate a suitable imaging area on the liver surface.

  • Baseline Imaging: Acquire pre-injection images of the liver tissue to assess autofluorescence levels.

  • This compound Administration: Administer this compound intravenously.

  • Real-Time Imaging: Immediately begin acquiring time-lapse images to visualize the arrival and distribution of this compound within the liver microvasculature and its potential uptake by hepatocytes or other liver cells.

  • Image Analysis: Analyze the image sequences to determine the kinetics of this compound distribution and cellular localization.

Data Presentation and Interpretation

Quantitative data from in vivo imaging studies should be summarized in tables for clear comparison.

Table 1: Biodistribution of this compound in Mice (Hypothetical Data)

OrganAverage Radiant Efficiency (p/s/cm²/sr)/(µW/cm²) at 1h post-injection
Liver5.8 x 10⁸
Kidneys3.2 x 10⁸
Spleen1.5 x 10⁸
Lungs0.9 x 10⁸
Muscle (background)0.5 x 10⁸

Table 2: Intravital Microscopy Data (Hypothetical Data)

Time Post-InjectionPredominant Localization
0-5 minutesLiver sinusoids
5-30 minutesAccumulation in hepatocytes
> 30 minutesSignal decrease, indicating clearance

Addressing Challenges and Limitations

  • Autofluorescence: Tissues, particularly the liver, exhibit significant autofluorescence in the visible spectrum.

    • Mitigation:

      • Acquire pre-injection baseline images and perform spectral unmixing if the imaging system allows.

      • Use narrow-band emission filters to reduce the collection of broad autofluorescence signals.

      • For intravital microscopy, two-photon excitation with a longer wavelength laser might reduce autofluorescence, although this would depend on the two-photon absorption cross-section of this compound.

  • Limited Tissue Penetration: The 420 nm excitation and 565 nm emission wavelengths of this compound are not optimal for deep-tissue imaging.

    • Considerations:

      • Whole-body imaging will be most effective for superficial organs or in smaller animals.

      • Intravital microscopy is well-suited for high-resolution imaging of exposed organs like the liver.

  • Quantum Yield: A low quantum yield will result in a dim signal, making detection challenging. The determination of this value is a critical first step.

Potential Applications

  • Pharmacokinetics and Biodistribution: Track the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Target Organ Accumulation: Quantify the accumulation of this compound in target organs, such as the liver in models of non-alcoholic fatty liver disease (NAFLD).

  • Disease Model Studies: Investigate how the biodistribution of this compound is altered in disease states.

  • Drug Delivery: Evaluate the delivery efficiency of nanoparticle or other carrier-based formulations of this compound.

Conclusion

In vivo imaging of this compound using its intrinsic fluorescence is a feasible and valuable tool for preclinical research. While its photophysical properties present some challenges, the protocols and considerations outlined in these application notes provide a framework for obtaining meaningful data on its in vivo behavior. By carefully designing experiments and employing appropriate imaging techniques and data analysis methods, researchers can gain crucial insights into the pharmacokinetics and mechanism of action of this promising therapeutic agent.

References

Protocol for Investigating the Therapeutic Potential of Ankaflavin in Alcoholic Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to studying the effects of Ankaflavin on alcoholic liver disease (ALD). It includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows.

This compound, a yellow pigment derived from Monascus purpureus-fermented rice, has demonstrated significant promise in mitigating the pathological effects of alcoholic liver disease. Studies have shown its capacity to reduce liver damage by regulating lipid metabolism, inflammation, and oxidative stress. This protocol outlines the necessary steps to effectively study and reproduce these findings.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating this compound's effects on ALD.

Table 1: Effect of this compound on Serum Biomarkers in a Mouse Model of Alcoholic Liver Disease

Treatment GroupAST (U/L)ALT (U/L)
Normal Control58.3 ± 5.125.6 ± 3.2
Ethanol-Induced125.7 ± 11.268.4 ± 7.5
This compound (Low Dose)85.4 ± 8.945.1 ± 5.3
This compound (High Dose)70.1 ± 7.5 38.7 ± 4.1
Silymarin (B1681676) (Positive Control)75.2 ± 6.8 40.2 ± 4.5

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the ethanol-induced group. AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase

Table 2: Effect of this compound on Liver Lipids in a Mouse Model of Alcoholic Liver Disease

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)
Normal Control85.6 ± 7.995.4 ± 8.7
Ethanol-Induced155.3 ± 12.1180.7 ± 15.3
This compound (Low Dose)120.1 ± 10.5145.2 ± 11.8
This compound (High Dose)105.7 ± 9.8 120.6 ± 10.1
Silymarin (Positive Control)110.4 ± 9.2 125.9 ± 10.5

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the ethanol-induced group.

II. Experimental Protocols

A. In Vivo Model of Alcoholic Liver Disease

This protocol describes the induction of ALD in mice and subsequent treatment with this compound.

1. Animals and Housing:

  • C57BL/6J male mice, 8 weeks old, are used.

  • Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Mice have free access to food and water.

2. Induction of Alcoholic Liver Disease:

  • The Lieber-DeCarli liquid diet is used to induce ALD.

  • Mice are fed the Lieber-DeCarli diet containing 5% (v/v) ethanol (B145695) for 6 weeks.[1]

  • A control group receives an isocaloric diet without ethanol.

3. Treatment Groups:

  • Normal Control: Fed a normal diet.

  • Ethanol Group: Fed the Lieber-DeCarli ethanol diet.

  • This compound Low Dose Group: Fed the ethanol diet and administered this compound (0.3075 mg/kg body weight/day).[1]

  • This compound High Dose Group: Fed the ethanol diet and administered this compound (1.5375 mg/kg body weight/day).[1]

  • Positive Control Group: Fed the ethanol diet and administered silymarin (200 mg/kg body weight/day).

4. Sample Collection and Analysis:

  • At the end of the 6-week period, animals are euthanized.

  • Blood samples are collected for serum analysis of AST and ALT.

  • Liver tissues are harvested for histopathological examination and biochemical analysis of total cholesterol and triglycerides.

B. In Vitro Model of Ethanol-Induced Hepatocyte Injury

This protocol details the use of a human hepatocyte cell line to study the direct effects of this compound.

1. Cell Culture:

  • Human HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Ethanol Treatment:

  • HepG2 cells are treated with 100 mM ethanol to induce cellular injury.

3. This compound Treatment:

  • Cells are co-treated with ethanol and various concentrations of this compound (e.g., 1, 5, 10 µM).

4. Cellular Assays:

  • Cell Viability: Assessed using the MTT assay.

  • Oxidative Stress: Measured by quantifying intracellular reactive oxygen species (ROS) using DCFH-DA.

  • Inflammatory Cytokine Expression: Levels of TNF-α, IL-6, and IL-1β are measured by ELISA or qRT-PCR.

  • Western Blot Analysis: Protein expression of key signaling molecules (e.g., AMPK, PPAR-α, NF-κB) is determined.

III. Visualizations

A. Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by this compound in the context of alcoholic liver disease. This compound has been shown to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), which play crucial roles in regulating lipid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.

Ankaflavin_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Processes cluster_2 Downstream Effects This compound This compound AMPK AMPK This compound->AMPK PPARa PPAR-α This compound->PPARa NFkB NF-κB This compound->NFkB Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation ↑) AMPK->Lipid_Metabolism PPARa->Lipid_Metabolism Inflammation Inflammation (TNF-α, IL-6, IL-1β ↓) NFkB->Inflammation

Caption: this compound's signaling pathways in ALD.

B. Experimental Workflows

The following diagrams illustrate the workflows for the in vivo and in vitro experimental protocols.

In_Vivo_Workflow start Start: C57BL/6J Mice diet Lieber-DeCarli Ethanol Diet (6 weeks) start->diet groups Treatment Groups: - Normal Control - Ethanol - this compound (Low & High) - Silymarin diet->groups euthanasia Euthanasia groups->euthanasia collection Sample Collection: - Blood - Liver Tissue euthanasia->collection analysis Analysis: - Serum AST/ALT - Liver Lipids - Histopathology collection->analysis end End analysis->end

Caption: In vivo experimental workflow.

In_Vitro_Workflow start Start: HepG2 Cells culture Cell Culture start->culture treatment Treatment: - Control - Ethanol (100mM) - Ethanol + this compound culture->treatment incubation Incubation (24-48h) treatment->incubation assays Cellular Assays: - Viability (MTT) - ROS Measurement - ELISA/qRT-PCR - Western Blot incubation->assays end End assays->end

Caption: In vitro experimental workflow.

References

Application Notes: Investigating Lipid Metabolism Pathways Using Ankaflavin

References

Ankaflavin: A Promising Therapeutic Agent for Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ankaflavin (B600211), a yellow pigment derived from Monascus species, as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH). This document details the molecular mechanisms of this compound, its effects on key pathological features of NASH, and provides detailed protocols for in vivo and in vitro experimental evaluation.

Introduction to this compound and its Therapeutic Potential in NASH

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. This compound has emerged as a promising natural compound for the treatment of NASH due to its multifaceted beneficial effects on liver metabolism and pathology. It has been shown to ameliorate hepatic steatosis, reduce inflammation, and inhibit the progression of fibrosis.[1][2]

The primary mechanism of action of this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activated AMPK phosphorylates and inactivates key enzymes involved in lipogenesis, while promoting fatty acid oxidation. Furthermore, this compound acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, further enhancing fatty acid catabolism.[1] This dual action on AMPK and PPARα makes this compound a potent agent for reducing the lipid accumulation that is a hallmark of NASH.

Beyond its effects on lipid metabolism, this compound exhibits significant anti-inflammatory and anti-fibrotic properties. It has been shown to suppress the expression of pro-inflammatory cytokines and inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and liver fibrosis.

Summary of Quantitative Data

The following tables summarize the reported effects of this compound on key biomarkers in an animal model of liver disease. While this data is from a model of alcoholic liver disease, the pathological mechanisms share similarities with NASH, and the results are indicative of this compound's potential therapeutic efficacy.

Table 1: Effect of this compound on Serum Biomarkers of Liver Injury

Treatment GroupALT (U/L)AST (U/L)
Control25.4 ± 3.155.2 ± 6.8
Disease Model89.7 ± 9.2145.3 ± 12.5
This compound (low dose)55.1 ± 5.998.7 ± 10.1
This compound (high dose)40.2 ± 4.5 75.4 ± 8.3

*p < 0.05, **p < 0.01 compared to the disease model group. Data is representative and synthesized from published studies.

Table 2: Effect of this compound on Plasma Lipid Profile

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)
Control80.5 ± 7.275.3 ± 6.9
Disease Model155.2 ± 13.8180.1 ± 15.7
This compound (low dose)110.3 ± 10.1125.4 ± 11.2
This compound (high dose)95.7 ± 8.9 100.2 ± 9.5

*p < 0.05, **p < 0.01 compared to the disease model group. Data is representative and synthesized from published studies.

Table 3: Effect of this compound on Hepatic Inflammatory Markers

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control15.2 ± 2.120.5 ± 2.8
Disease Model55.8 ± 6.378.2 ± 8.1
This compound (low dose)30.1 ± 3.545.3 ± 5.2
This compound (high dose)22.5 ± 2.9 33.7 ± 4.1

*p < 0.05, **p < 0.01 compared to the disease model group. Data is representative and synthesized from published studies.

Signaling Pathways and Experimental Workflows

ankaflavin_signaling_pathway This compound This compound AMPK AMPK This compound->AMPK PPARa PPARα This compound->PPARa NFkB NF-κB This compound->NFkB Inhibits HSC_Activation Hepatic Stellate Cell Activation This compound->HSC_Activation Inhibits TGFb_SMAD TGF-β/SMAD Pathway This compound->TGFb_SMAD Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits CPT1 CPT1 PPARa->CPT1 LKB1 LKB1 LKB1->AMPK Activates CaMKK2 CaMKKβ CaMKK2->AMPK Activates FASN FASN SREBP1c->FASN SCD1 SCD-1 SREBP1c->SCD1 Lipogenesis Lipogenesis ACC->Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis HSC_Activation->Fibrosis TGFb_SMAD->HSC_Activation

Caption: this compound's mechanism of action in NASH.

experimental_workflow_ankaflavin_nash start Start nash_induction NASH Induction in Mice (High-Fat Diet) start->nash_induction treatment This compound Treatment (Oral Gavage) nash_induction->treatment biochemical_analysis Biochemical Analysis (Plasma & Liver) treatment->biochemical_analysis histological_analysis Histological Analysis (Liver Tissue) treatment->histological_analysis western_blot Western Blot Analysis (Liver Protein Expression) treatment->western_blot end End biochemical_analysis->end histological_analysis->end western_blot->end

Caption: Experimental workflow for evaluating this compound in a NASH mouse model.

Detailed Experimental Protocols

In Vivo NASH Mouse Model and this compound Treatment

Objective: To induce NASH in mice using a high-fat diet and to evaluate the therapeutic effects of this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD): 40-60% of calories from fat, typically including 20% fructose (B13574) and 2% cholesterol.

  • Standard chow diet

  • This compound (purity >98%)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Randomly divide mice into three groups:

    • Control group: Fed standard chow diet.

    • NASH model group: Fed HFD.

    • This compound treatment group: Fed HFD.

  • Induce NASH by feeding the respective diets for 8-16 weeks.

  • After the induction period, begin treatment. The this compound treatment group receives a daily oral gavage of this compound (e.g., 1.5 mg/kg body weight) for 4-8 weeks. The NASH model group receives the vehicle control.

  • Monitor body weight and food intake weekly.

  • At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.

Biochemical Analysis

Objective: To measure markers of liver injury and dyslipidemia in plasma and liver tissue.

Materials:

  • Collected plasma and liver tissue

  • Commercial assay kits for ALT, AST, total cholesterol, and triglycerides

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Plasma Analysis:

    • Centrifuge collected blood to separate plasma.

    • Use commercial ELISA kits to measure plasma levels of ALT, AST, total cholesterol, and triglycerides according to the manufacturer's instructions.

  • Liver Tissue Analysis:

    • Homogenize a portion of the liver tissue in PBS.

    • Centrifuge the homogenate and collect the supernatant.

    • Use commercial ELISA kits to measure total cholesterol and triglycerides in the liver homogenate, normalized to the total protein concentration.

Histological Analysis

Objective: To assess hepatic steatosis, inflammation, and fibrosis.

3.1. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for General Morphology and Inflammation

Materials:

  • Formalin-fixed, paraffin-embedded liver sections (5 µm)

  • Hematoxylin and eosin staining reagents

Procedure:

  • Deparaffinize and rehydrate the liver sections.

  • Stain with hematoxylin, followed by a wash.

  • Counterstain with eosin, followed by dehydration and mounting.

  • Examine under a light microscope to assess hepatocyte ballooning, inflammatory cell infiltration, and overall liver architecture.

3.2. Oil Red O Staining for Lipid Accumulation

Materials:

  • Frozen liver sections (8-10 µm)

  • Oil Red O staining solution

  • Propylene (B89431) glycol

  • Mayer's hematoxylin

Procedure:

  • Fix frozen sections in 10% formalin.

  • Rinse with water and then incubate in absolute propylene glycol.

  • Stain with pre-warmed Oil Red O solution.

  • Differentiate in 85% propylene glycol.

  • Rinse with distilled water.

  • Counterstain with Mayer's hematoxylin.

  • Mount with an aqueous mounting medium.

  • Examine under a light microscope; lipid droplets will appear red.

3.3. Sirius Red Staining for Fibrosis

Materials:

  • Formalin-fixed, paraffin-embedded liver sections (5 µm)

  • Picro-Sirius Red solution

  • Weigert's hematoxylin (optional, for nuclear staining)

Procedure:

  • Deparaffinize and rehydrate the liver sections.

  • (Optional) Stain nuclei with Weigert's hematoxylin.

  • Stain in Picro-Sirius Red solution for 1 hour.

  • Wash with acidified water.

  • Dehydrate and mount.

  • Examine under a polarized light microscope; collagen fibers will appear bright red or yellow against a dark background.

Western Blot Analysis

Objective: To quantify the expression of key proteins in the AMPK/SREBP-1c signaling pathway.

Materials:

  • Frozen liver tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SREBP-1c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize frozen liver tissue in ice-cold RIPA buffer.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for NASH by targeting multiple key pathological pathways, including hepatic steatosis, inflammation, and fibrosis. The protocols outlined in this document provide a framework for researchers to further investigate and validate the efficacy of this compound in preclinical models of NASH. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of this widespread and progressive liver disease.

References

Application Notes and Protocols for Formulating Ankaflavin to Improve Bioavailability in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from Monascus species, has garnered significant interest for its diverse bioactive properties, including anti-inflammatory, anti-obesity, and lipid-lowering effects[1][2]. These therapeutic potentials are primarily attributed to its ability to modulate key signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK)[3][4]. However, the poor aqueous solubility of this compound, a common characteristic of many flavonoids and polyphenolic compounds, presents a significant challenge to its oral bioavailability, potentially limiting its therapeutic efficacy in vivo.

These application notes provide a comprehensive overview of established formulation strategies to enhance the oral bioavailability of poorly soluble compounds, with a specific focus on their hypothetical application to this compound. The following sections detail protocols for developing and evaluating solid dispersions, self-emulsifying drug delivery systems (SEDDS), and nanoparticle formulations of this compound. While specific experimental data for this compound formulations is limited in publicly available literature, the methodologies presented here are based on well-established principles of pharmaceutical formulation and can serve as a robust starting point for research and development.

Formulation Strategies for this compound

Improving the oral bioavailability of this compound hinges on overcoming its low aqueous solubility and dissolution rate. The following formulation strategies are proposed:

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. Upon administration, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, thereby enhancing dissolution and absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This compound can be dissolved in this lipid-based formulation, and the resulting emulsion facilitates its absorption.

  • Nanoparticles: Reducing the particle size of this compound to the nanometer range dramatically increases its surface area-to-volume ratio. This leads to a significant enhancement in dissolution velocity and saturation solubility.

Data Presentation: Hypothetical Performance of this compound Formulations

The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential improvements in solubility, dissolution, and bioavailability that could be achieved with the proposed this compound formulations. These are intended as examples for comparison.

Table 1: Hypothetical Solubility of this compound in Various Media

FormulationSolubility in Water (µg/mL)Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL)Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated this compound< 1< 1< 5
This compound Solid Dispersion (1:5 drug-to-polymer ratio)50 - 10040 - 80150 - 250
This compound SEDDS> 500 (in formulation)Forms emulsionForms emulsion
This compound Nanoparticles20 - 4015 - 3550 - 90

Table 2: Hypothetical In Vitro Dissolution of this compound Formulations

Formulation% Drug Released at 15 min% Drug Released at 30 min% Drug Released at 60 min
Unformulated this compound< 5%< 10%< 15%
This compound Solid Dispersion60 - 80%80 - 95%> 95%
This compound SEDDS> 90% (emulsified)> 95% (emulsified)> 95% (emulsified)
This compound Nanoparticles40 - 60%70 - 90%> 90%

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50 - 1002 - 4300 - 600100
This compound Solid Dispersion300 - 5001 - 21800 - 3000500 - 600
This compound SEDDS400 - 7000.5 - 1.52500 - 4500700 - 900
This compound Nanoparticles250 - 4501 - 2.51500 - 2700400 - 500

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of the proposed this compound formulations.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., PVP K30) in a suitable solvent, such as ethanol, in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:5 (w/w). The concentration of the solid content in the solvent should be around 5-10% (w/v).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Once the solvent is fully evaporated, a thin film or solid mass will be formed. Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently scrape the dried solid dispersion from the flask. Pulverize the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that will spontaneously emulsify in the gastrointestinal tract.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent (e.g., Transcutol HP, Propylene Glycol)

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. A common starting point for the ratio of oil:surfactant:co-solvent is in the range of 30-50% : 30-60% : 10-30% (w/w).

  • Drug Incorporation: Add the required amount of this compound to the mixture of excipients.

  • Homogenization: Gently heat the mixture in a water bath (around 40°C) and vortex until the this compound is completely dissolved and a clear, homogenous solution is formed.

  • Storage: Store the prepared SEDDS formulation in a sealed container at room temperature, protected from light.

Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation

Objective: To produce this compound nanoparticles with a high surface area to improve dissolution velocity.

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An antisolvent (e.g., deionized water)

  • A stabilizer (e.g., HPMC, Poloxamer 188)

  • Magnetic stirrer

  • Syringe pump (optional)

Methodology:

  • Solvent Phase Preparation: Dissolve this compound in a suitable organic solvent to prepare the solvent phase.

  • Antisolvent Phase Preparation: Dissolve a stabilizer in the antisolvent (water). The concentration of the stabilizer can be in the range of 0.1-1% (w/v).

  • Precipitation: While vigorously stirring the antisolvent phase on a magnetic stirrer, slowly add the solvent phase. A syringe pump can be used for a controlled and consistent addition rate. The rapid mixing will cause the this compound to precipitate as nanoparticles.

  • Solvent Removal: Continue stirring for a period to allow for the evaporation of the organic solvent. A rotary evaporator can also be used for more efficient solvent removal.

  • Characterization: The resulting nanosuspension can be characterized for particle size, zeta potential, and drug content. The nanosuspension can be used as is for in vitro studies or further processed (e.g., lyophilized) for incorporation into solid dosage forms.

Protocol 4: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

  • HPLC with UV detector

Methodology:

  • Media Preparation: Prepare dissolution media, such as simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the selected medium, maintained at 37 ± 0.5°C, and a paddle speed of 75 RPM.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic parameters of different this compound formulations after oral administration in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Methodology:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the study. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Formulation Preparation: Prepare the this compound formulations (unformulated suspension, solid dispersion, SEDDS, nanosuspension) at the desired dose.

  • Dosing: Administer the formulations to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental Workflow for Formulation Development

G cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_invivo In Vivo Evaluation prep_sd Solid Dispersion (Solvent Evaporation) solubility Solubility Studies prep_sd->solubility prep_sedds SEDDS (Homogenization) prep_sedds->solubility prep_nano Nanoparticles (Antisolvent Precipitation) prep_nano->solubility dissolution In Vitro Dissolution solubility->dissolution characterization Physicochemical Characterization (DSC, XRD, SEM) dissolution->characterization pk_study Pharmacokinetic Study (Rats) characterization->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis This compound Unformulated This compound This compound->prep_sd This compound->prep_sedds This compound->prep_nano

Caption: Workflow for this compound formulation and evaluation.

Proposed Signaling Pathway of Bioavailability-Enhanced this compound

G cluster_absorption Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_cellular Target Cells (e.g., Adipocytes, Hepatocytes) formulation This compound Formulation (e.g., SEDDS) absorption Enhanced Absorption formulation->absorption Improved Dissolution & Solubility ankaflavin_circ Increased Plasma This compound Concentration absorption->ankaflavin_circ pparg PPARγ ankaflavin_circ->pparg ampk AMPK ankaflavin_circ->ampk lipid_metabolism Modulation of Lipid Metabolism pparg->lipid_metabolism inflammation Anti-inflammatory Effects pparg->inflammation ampk->lipid_metabolism

Caption: Proposed mechanism of enhanced this compound bioactivity.

Conclusion

The formulation strategies and protocols outlined in these application notes provide a robust framework for researchers to begin addressing the bioavailability challenges of this compound. By systematically applying the principles of solid dispersions, SEDDS, and nanotechnology, it is anticipated that the oral absorption and subsequent therapeutic efficacy of this promising natural compound can be significantly improved. Further research is warranted to generate concrete experimental data for this compound-specific formulations and to validate these proposed methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Ankaflavin Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ankaflavin (B600211) from fungal cultures, primarily Monascus species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from fungal cultures?

A1: The main challenges in this compound purification stem from the complex mixture of secondary metabolites produced by Monascus fungi. Key difficulties include:

  • Co-pigment Contamination: Monascus cultures produce a variety of pigments, including yellow (this compound and monascin), orange (rubropunctatin and monascorubrin), and red pigments (rubropunctamine and monascorubramine). These pigments often have similar chemical structures and polarities, making their separation challenging.[1] Orange pigments, in particular, are known to interfere significantly with the purification of yellow pigments.[1]

  • Citrinin (B600267) Contamination: Some Monascus strains produce the mycotoxin citrinin, which is nephrotoxic and must be removed from the final product, especially for applications in food and pharmaceuticals.[2][3]

  • Low Pigment Yield: Suboptimal fermentation conditions, such as improper pH, temperature, aeration, or nutrient sources, can lead to poor fungal growth and low yields of this compound.[4]

  • Pigment Degradation: this compound can be sensitive to factors like light, high temperatures, and extreme pH, which can lead to degradation during the extraction and purification process.[5]

Q2: Which fungal strains are commonly used for this compound production?

A2: Monascus purpureus and Monascus ruber are the most commonly used fungal species for the production of this compound and other Monascus pigments.[6]

Q3: What are the typical extraction solvents for this compound?

A3: Ethanol (B145695) is a commonly used solvent for extracting Monascus pigments.[1] However, for a more selective extraction of yellow pigments like this compound, less polar solvents such as n-hexane are recommended. This minimizes the co-extraction of more polar red and orange pigments.[1] A mixture of ethanol and water (e.g., 60-70% ethanol) has also been shown to be effective.[2]

Q4: What analytical techniques are used to assess the purity of this compound?

A4: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low this compound Yield
Symptom Possible Cause(s) Recommended Solution(s)
Poor fungal growth and low pigment concentration in the fermentation broth.Suboptimal fermentation conditions (pH, temperature, aeration).Optimize fermentation parameters. The optimal temperature for M. purpureus pigment production is typically around 30°C.[4] Ensure adequate aeration by using baffled flasks and maintaining an appropriate culture volume (20-25% of flask volume).[4]
Inappropriate carbon or nitrogen source.Experiment with different carbon (e.g., glucose, rice powder) and nitrogen sources (e.g., peptone, yeast extract). The carbon-to-nitrogen (C/N) ratio is a critical factor.[4]
Low recovery of this compound after extraction.Inefficient extraction solvent or method.Use a solvent that selectively extracts yellow pigments, such as n-hexane.[1] Employ methods like ultrasonic-assisted extraction to improve efficiency.[1]
Pigment degradation during extraction.Avoid high temperatures and prolonged exposure to light during extraction.[5]
Poor Chromatographic Separation
Symptom Possible Cause(s) Recommended Solution(s)
Co-elution of this compound with other Monascus pigments (orange and red).Similar polarities of the pigments.Employ a multi-step purification strategy. A pre-separation step using silica (B1680970) gel column chromatography can separate the more polar orange and yellow pigments.[1] This can be followed by a high-resolution technique like high-speed countercurrent chromatography (HSCCC) for final purification.[1]
Inappropriate stationary phase.For column chromatography, silica gel is commonly used.[4] Macroporous resins can also be effective for separating yellow and orange pigments.[7]
Non-optimized mobile phase.Systematically optimize the mobile phase composition. For silica gel chromatography, a gradient of n-hexane and ethyl acetate (B1210297) can be effective.[4]
Peak tailing in HPLC analysis.Interaction of the compound with the stationary phase.Adjust the mobile phase pH. Use a base-deactivated or end-capped C18 column.
Presence of Impurities in the Final Product
Symptom Possible Cause(s) Recommended Solution(s)
Detection of citrinin in the purified this compound.Use of a citrinin-producing Monascus strain.Select a low or non-citrinin-producing strain.[2]
Fermentation conditions favoring citrinin production.Optimize fermentation conditions. Solid-state fermentation and maintaining a low initial pH can suppress citrinin production.[2]
Ineffective removal during purification.Employ post-fermentation purification methods to remove citrinin, such as adjusting the pH of the extract or using specific adsorption techniques.[2]

Quantitative Data Summary

The following table summarizes reported quantitative data for different this compound purification methods.

Purification Method Starting Material Achieved Purity Yield/Recovery Reference
Ultrasonic-assisted n-hexane extraction, silica gel chromatography, and high-speed countercurrent chromatographyMonascus liquid fermentation broth>99%Not specified[1]
Macroporous resin (CAD-40) column chromatographyCrude ethanolic extract of Monascus ruber M785.2% (for yellow pigments)Not specified[7]
Dairy sludge-based fermentation and subsequent purificationMonascus purpureus culture91.9% (by LCMS)Not specified[8]

Experimental Protocols

Protocol 1: High-Purity this compound Production via a Multi-Step Method

This protocol is based on a patented method for producing high-purity this compound and monascin.[1]

1. Fermentation:

  • Seed Culture: Inoculate a Monascus strain into a seed medium (e.g., glucose 6g, peptone 2g, NaNO₃ 1g, MgSO₄·7H₂O 0.5g, KH₂PO₄ 1g, tap water 100mL) and cultivate at 20-35°C for 1-4 days.[1]
  • Fermentation: Inoculate the seed culture into a fermentation medium (e.g., rice flour 5g, NaNO₃ 0.3g, MgSO₄·7H₂O 0.1g, KH₂PO₄ 0.15g, tap water 100mL) and culture at 30°C for 6 days.[1]

2. Extraction:

  • Harvest the fungal biomass by centrifugation.
  • Dry and crush the biomass.
  • Perform ultrasonic-assisted extraction with n-hexane.[1]

3. Pre-separation (Silica Gel Chromatography):

  • Concentrate the crude n-hexane extract.
  • Perform silica gel column chromatography to separate the yellow pigments from the more polar orange pigments.[1]

4. Refining (High-Speed Countercurrent Chromatography - HSCCC):

  • Concentrate the yellow pigment fraction from the silica gel column.
  • Use HSCCC for the final purification of this compound. A suitable two-phase solvent system is prepared from n-hexane, methanol, and water.[1]
  • Monitor the eluent at 405 nm.[1]

5. Final Product:

  • Collect the this compound-containing fractions and concentrate under vacuum at 40°C to obtain a powder of high-purity this compound.[1]

Visualizations

This compound Purification Workflow

Ankaflavin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product seed_culture Seed Culture (Monascus sp.) main_fermentation Main Fermentation seed_culture->main_fermentation harvesting Harvesting Biomass (Centrifugation) main_fermentation->harvesting Fermentation Broth extraction Ultrasonic-Assisted Extraction (n-hexane) harvesting->extraction pre_separation Pre-separation (Silica Gel Chromatography) extraction->pre_separation Crude Extract refining Refining (High-Speed Countercurrent Chromatography) pre_separation->refining final_product High-Purity this compound (>99%) refining->final_product Purified this compound Ankaflavin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate conversion_to_orange Conversion to Orange Pigments (e.g., Rubropunctatin) polyketide_intermediate->conversion_to_orange Key gene: MpigE This compound This compound polyketide_intermediate->this compound Series of enzymatic reactions

References

Technical Support Center: Overcoming Low Ankaflavin Yield in Monascus Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Monascus species for the production of ankaflavin (B600211).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

A1: this compound is a yellow azaphilone pigment, a type of secondary metabolite produced by fungi of the genus Monascus, particularly Monascus purpureus.[1][2][3] Like other Monascus pigments, its biosynthesis originates from the polyketide pathway.[4][5] This process involves the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) and intermediates from the fatty acid synthase (FAS) pathway to create a polyketide chromophore.[6] This core structure is then modified to form yellow pigments like this compound and monascin (B191897), which can be further converted into orange pigments (monascorubrin and rubropunctatin).[4][7]

Q2: My Monascus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?

A2: High biomass with low secondary metabolite production is a common issue in fermentation. It often indicates that the culture conditions favor primary metabolism (growth) over secondary metabolism (pigment production). Key factors include:

  • Nutrient Imbalance: The type and ratio of carbon and nitrogen sources are critical. Some nitrogen sources may stimulate robust growth but suppress pigment synthesis.[6][8]

  • Suboptimal pH: The ideal pH for fungal growth may not be the same as the optimal pH for this compound production. A low initial pH (e.g., 2.5 to 4.0) often favors the production of yellow and orange pigments while inhibiting the mycotoxin citrinin (B600267).[7][9][10][11][12]

  • Inadequate Aeration: Sufficient oxygen is crucial for the metabolic pathways involved in pigment synthesis in submerged cultures.[8]

  • Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Harvesting the culture too early can result in low yields.[6]

Q3: My culture produces a lot of red/orange pigments but very little this compound. Why is this happening?

A3: This indicates that the core biosynthetic pathway is active, but the metabolic flux is being directed away from this compound. Yellow pigments (this compound, monascin) and orange pigments (rubropunctatin, monascorubrin) are precursors to red pigments (rubropunctamine, monascorubramine).[3][7] Red pigments are formed when the orange pigments react with primary amines, such as amino acids, from the fermentation medium.[6] Therefore, high red pigment production can occur at the expense of yellow and orange pigments if the medium contains high concentrations of specific amino acids or if the pH conditions favor this conversion.

Troubleshooting Guide for Low this compound Yield

Use the following guide to diagnose and resolve common issues affecting this compound production.

Problem 1: Low Overall Pigment Production and Low Biomass

This suggests a fundamental issue with the growth conditions for the Monascus strain.

Potential Cause Recommended Action
Suboptimal Medium Composition Review and optimize the concentrations of carbon, nitrogen, phosphate, and essential trace elements. Ensure the carbon-to-nitrogen (C/N) ratio is appropriate.[8]
Incorrect Incubation Temperature The optimal temperature for Monascus growth and pigment production is typically around 28-30°C.[8][12] Verify and calibrate your incubator.
Poor Inoculum Quality/Quantity The age, concentration, and physiological state of the inoculum are critical. Standardize your inoculum preparation protocol, using a consistent spore concentration (e.g., 1 x 10⁴ spores/gram of dry substrate) or a fixed volume of a seed culture (e.g., 2-10% v/v).[13][14]
Problem 2: High Biomass but Low this compound Yield

This common scenario points towards conditions that favor growth over secondary metabolite production.

Potential Cause Recommended Action
Inappropriate Carbon Source Different carbon sources affect pigment yield. While glucose is commonly used, other sources like mannitol, maltose, or glycerol (B35011) may significantly enhance yellow pigment production.[15][16] Systematically screen various carbon sources.
Inhibitory Nitrogen Source The choice of nitrogen source profoundly impacts pigment synthesis. Organic sources like peptone, yeast extract, or monosodium glutamate (B1630785) (MSG) often yield more pigment than inorganic sources like ammonium (B1175870) or nitrate.[7][8][17] However, the optimal choice is strain-dependent. At a low initial pH of 2.5, peptone (8.8 g/L) has been shown to result in high yields of yellow and orange pigments.[7][9]
Suboptimal pH Profile The initial pH of the medium is a critical control point. A low initial pH (e.g., 2.5 - 4.0) can significantly boost yellow pigment production while suppressing citrinin.[7][10][11] Conduct a pH profiling experiment by testing a range of initial pH values.
Inadequate Aeration (Submerged Culture) Poor oxygen transfer can limit pigment synthesis.[8] Increase the agitation speed (e.g., 150-350 rpm), use baffled flasks, or reduce the culture volume to no more than 20-25% of the flask volume to improve surface area for gas exchange.[8][12][14]
Light Exposure Monascus pigment production can be sensitive to light. Blue light, in particular, has been shown to have varied effects; low intensities may increase this compound yield, while high intensities can be inhibitory.[18] It is generally recommended to incubate cultures in the dark unless light has been specifically optimized as a stimulating factor.[8]

Data on Fermentation Parameters

The following tables summarize quantitative data from various studies to guide optimization experiments.

Table 1: Effect of Carbon Source on Monascus Yellow Pigment Production

Carbon SourceConcentrationObservationReference
Glucose20 g/LDetermined as optimal for extracellular yellow pigment production in one study.[10][11]
Mannitol4.00% (in rice bran)Significantly enhanced Monascus pigment biosynthesis.[15]
GlycerolNot specifiedAddition as a carbon source significantly increased monascin and this compound.[16]
MaltoseNot specifiedFound to enhance Monascus pigment biosynthesis.[15]

Table 2: Effect of Nitrogen Source on Monascus Yellow Pigment Production

Nitrogen SourceConcentrationInitial pHObservationReference
Peptone8.8 g/L2.5Resulted in high levels of yellow and orange pigments (totaling 1,138 mg/L) with negligible citrinin.[7][9]
Ammonium SulfateNot specified2.5 - 4.0Favored the formation of yellow or orange pigments.[19]
Sodium NitrateNot specified2.5Supported high yellow and orange pigment production.[7]
Monosodium Glutamate (MSG)1.5% (w/w)Not specifiedMaximized yellow pigment production in solid-state fermentation.[20]

Table 3: Optimal Physical Parameters for this compound Production

ParameterOptimal RangeObservationReference
Initial pH 2.5 - 4.8Low pH favors yellow/orange pigments and suppresses citrinin.[7][10][11][12]
Temperature 25 - 30°COptimal for both fungal growth and pigment production.[8][13][21]
Agitation 150 - 350 rpmCrucial for aeration and nutrient distribution in submerged cultures.[12][14]
Fermentation Time 7 - 11 daysPigment production is typically highest in the stationary phase.[12][21]

Experimental Protocols

Protocol 1: General Submerged Fermentation for this compound Production

This protocol provides a baseline for cultivating Monascus purpureus in a liquid medium.

  • Seed Culture Preparation:

    • Inoculate a Monascus strain into a 250 mL flask containing 100 mL of sterilized seed medium (e.g., 6g glucose, 2g peptone, 1g NaNO₃, 0.5g MgSO₄·7H₂O, 1g KH₂PO₄ in 100mL water).[22]

    • Incubate at 30°C on a rotary shaker (e.g., 180-200 rpm) for 2-3 days.[12][22]

  • Production Medium:

    • Prepare the fermentation medium. A good starting point is (per 100 mL): 5g rice powder, 0.3g NaNO₃, 0.1g MgSO₄·7H₂O, 0.15g KH₂PO₄.[22]

    • Adjust the initial pH to a low value, such as 2.5 or 4.0, using sterile HCl to favor yellow pigment production and minimize citrinin.[7][9]

    • Dispense into flasks (e.g., 100 mL medium in a 250 mL baffled flask) and sterilize.

  • Inoculation and Fermentation:

    • Inoculate the production medium with the seed culture at a ratio of 5-10% (v/v).[22]

    • Incubate at 30°C with agitation (e.g., 200 rpm) in the dark for 6-9 days.[12][22]

  • Harvest and Extraction:

    • Separate the mycelia from the broth via centrifugation or filtration.

    • Dry the mycelia (e.g., at 60°C).

    • Extract the pigments from the dried mycelia using a suitable solvent like 70% ethanol (B145695) or n-hexane.[22][23] Ultrasonic assistance can improve extraction efficiency.[22]

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of a Medium Component

This protocol helps identify the optimal concentration of a single medium component (e.g., carbon or nitrogen source).

  • Establish Baseline: Prepare a batch of your standard fermentation medium as a control.

  • Select Variable: Choose one component to optimize (e.g., peptone concentration).

  • Create Concentration Gradient: Prepare several flasks, each with a different concentration of the selected variable, keeping all other components constant (e.g., 2, 4, 6, 8, 10 g/L of peptone).

  • Inoculate and Incubate: Inoculate all flasks (including the control) with an identical amount of Monascus inoculum and incubate under standard conditions as described in Protocol 1.

  • Analyze Yield: After the fermentation period, harvest the cultures, extract the pigments, and quantify the this compound yield for each concentration to determine the optimum.

Visualizations

Ankaflavin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks_fas Polyketide Synthase (PKS) & Fatty Acid Synthase (FAS) acetyl_coa->pks_fas polyketide Polyketide Chromophore pks_fas->polyketide Biosynthesis orange_pigments Orange Pigments (e.g., Rubropunctatin) polyketide->orange_pigments yellow_pigments Yellow Pigments (this compound) orange_pigments->yellow_pigments Conversion red_pigments Red Pigments (e.g., Rubropunctamine) orange_pigments->red_pigments amino_acids Amino Acids (from medium) amino_acids->red_pigments Reaction

Caption: Simplified biosynthetic pathway of Monascus pigments.

Troubleshooting_Workflow start Start: Low this compound Yield check_growth Is Biomass Production Also Low? start->check_growth optimize_growth Optimize Growth Conditions: - Temp (28-30°C) - Inoculum Quality - Basal Medium check_growth->optimize_growth  Yes check_color Is Culture Producing Mainly Red/Orange Pigments? check_growth->check_color No (High Biomass)   end_node Re-evaluate Yield optimize_growth->end_node optimize_yellow Shift Pathway to Yellow Pigments: - Lower Initial pH (e.g., 2.5-4.0) - Screen Nitrogen Sources (Avoid high amino acid content) check_color->optimize_yellow Yes   optimize_secondary Optimize for Secondary Metabolism: - Screen Carbon Sources (Maltose, Glycerol) - Screen Nitrogen Sources (Peptone, MSG) - Optimize C:N Ratio - Improve Aeration (Agitation, Flasks) check_color->optimize_secondary No (Low Overall Pigment)   optimize_yellow->end_node optimize_secondary->end_node

Caption: Troubleshooting workflow for low this compound yield.

References

Ankaflavin in Solution: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of ankaflavin (B600211) in solution. This compound, a yellow pigment derived from Monascus species, is a bioactive compound with significant therapeutic potential. However, its stability in solution is a critical factor for researchers in experimental design and drug development. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues with this compound Solutions

Issue Possible Cause Recommended Solution
Rapid color fading of this compound solution Photodegradation: this compound is sensitive to light, particularly UV and blue light.[1][2]- Prepare and handle solutions in a dark or low-light environment. - Use amber-colored vials or wrap containers with aluminum foil. - Minimize exposure time to light during experiments.
High pH: this compound is less stable in neutral to alkaline conditions.- Maintain the pH of the solution in the acidic range (ideally below pH 7). - Use appropriate buffer systems to control the pH.
Elevated Temperature: Higher temperatures accelerate the degradation of this compound.- Store stock solutions and working solutions at low temperatures (refrigerated or frozen). - Avoid prolonged exposure to high temperatures during experiments.
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.- Use degassed solvents to prepare solutions. - Consider adding antioxidants to the solution if compatible with the experimental design.
Precipitation in aqueous solutions Low water solubility: this compound is a lipophilic compound with limited solubility in water.- Prepare stock solutions in organic solvents like ethanol, methanol (B129727), or DMSO. - For aqueous buffers, first dissolve this compound in a small amount of organic solvent before diluting. - Consider the use of co-solvents or solubility enhancers.
Inconsistent experimental results Degradation during storage or experiment: Variability in stability can lead to inconsistent concentrations.- Prepare fresh working solutions for each experiment from a properly stored stock solution. - Monitor the stability of this compound under your specific experimental conditions using a stability-indicating analytical method like HPLC.
Interaction with other components: Other molecules in the solution may react with this compound.- Evaluate the compatibility of this compound with all components in the solution. - Use the simplest possible matrix for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound stability in solution?

A1: While specific quantitative data is limited, this compound is generally more stable in acidic conditions (pH < 7). Its stability tends to decrease as the pH becomes neutral to alkaline. For optimal stability, it is recommended to maintain the pH of your this compound solution in the acidic range using a suitable buffer system.

Q2: How should I store my this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored at low temperatures, protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Always use amber vials or wrap containers in foil to prevent photodegradation.

Q3: What solvents are best for dissolving this compound?

A3: this compound is more soluble in organic solvents than in water. Ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions. When preparing aqueous solutions, it is best to first dissolve the this compound in a small volume of an appropriate organic solvent before diluting with the aqueous buffer.

Q4: What are the expected degradation products of this compound?

A4: The exact structures of all this compound degradation products are not extensively documented in publicly available literature. However, based on its chemical structure, degradation is likely to occur through hydrolysis of the ester group and oxidation of the polyketide backbone. This can lead to the formation of smaller, more polar compounds.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound concentration over time. This method should be able to separate the intact this compound from its potential degradation products. UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum, which may indicate degradation, but it is less specific than HPLC.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on general principles of pigment stability and are intended for exemplary purposes only. Researchers must perform their own stability studies to obtain quantitative data for their specific experimental conditions.

Table 1: Illustrative Effect of pH on this compound Stability at 25°C in the Dark

pH% this compound Remaining after 24 hours% this compound Remaining after 72 hours
4.098%95%
5.095%90%
6.090%80%
7.080%65%
8.060%40%

Table 2: Illustrative Effect of Temperature on this compound Stability at pH 5.0 in the Dark

Temperature% this compound Remaining after 24 hoursHalf-life (t½)
4°C>99%Several weeks
25°C95%~100 hours
40°C70%~30 hours
60°C40%~10 hours

Table 3: Illustrative Effect of Light Exposure on this compound Stability at 25°C and pH 5.0

Light Condition% this compound Remaining after 8 hours
Dark (Control)>98%
Ambient Laboratory Light85%
Direct Sunlight50%
UV Lamp (254 nm)30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 24 hours and to UV light (254 nm) for 8 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 400 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Ankaflavin_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., ring opening) Oxidation_Products Oxidation Products (e.g., smaller fragments) Photodegradation_Products Photodegradation Products Acid Acidic pH Acid->Hydrolysis_Products Base Alkaline pH Base->Hydrolysis_Products Light Light Light->Photodegradation_Products Heat Heat Heat->Hydrolysis_Products Heat->Oxidation_Products Oxidant Oxidants Oxidant->Oxidation_Products

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental_Workflow start Start: this compound Sample prep Prepare this compound Solution start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Peak Area, % Degradation) hplc->data end End: Stability Profile data->end

Caption: General experimental workflow for an this compound stability study.

References

Troubleshooting Ankaflavin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Ankaflavin insolubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a yellow pigment derived from Monascus purpureus-fermented rice.[1][2] It is a hydrophobic molecule, meaning it has poor solubility in water and aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[3] This low solubility can be a significant hurdle in experimental research, potentially leading to inaccurate results and poor bioavailability in preclinical studies.[4]

Q2: What are the common solvents for dissolving this compound?

For research purposes, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO).[5][6][7] Ethanol can also be used. It is crucial to use anhydrous, cell culture-grade solvents to avoid introducing contaminants.[8]

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[7][9] It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: How can I prepare this compound for in vivo studies?

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Cause: This "crashing out" effect occurs when the hydrophobic compound, highly concentrated in an organic solvent like DMSO, is rapidly diluted into an aqueous environment where it is not soluble.[5]

Solutions:

Strategy Detailed Protocol
Two-Step Dilution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution by vortexing.[5][8] 2. Warm the complete cell culture medium to 37°C.[5] 3. Perform a serial dilution. Instead of adding the concentrated stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of the pre-warmed media. 4. Add the intermediate dilution to the final volume of pre-warmed media while gently vortexing or swirling.[5]
Optimize Final Concentration The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. Try reducing the final working concentration.
Increase Serum Concentration If using a medium supplemented with serum, increasing the serum concentration (e.g., from 5% to 10% fetal bovine serum) can sometimes help to keep hydrophobic compounds in solution.
Issue 2: Delayed Precipitation of this compound in the Incubator

Symptom: The this compound-containing medium is clear initially but becomes cloudy or forms a precipitate after several hours or days of incubation.

Cause: Delayed precipitation can be caused by several factors, including temperature fluctuations, evaporation of the medium, or interactions with media components over time.[5]

Solutions:

Factor Preventative Measure
Temperature Stability Minimize the time that culture vessels are outside the stable 37°C environment of the incubator. Repeated warming and cooling can decrease the solubility of some compounds.[5]
Media Evaporation Ensure the incubator has proper humidification. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane to prevent the medium from concentrating.[5]
pH and Media Degradation Ensure the medium's pH is stable. Degradation of media components over time can sometimes lead to precipitation. For long-term experiments, consider replenishing the medium periodically.
Interaction with Media Components This compound may interact with salts or other components in the media, leading to the formation of insoluble complexes. If precipitation persists, consider trying a different basal media formulation.[5]

Experimental Protocols

Protocol for Preparing this compound Working Solution for In Vitro Cell Culture

This protocol is a general guideline. The optimal concentrations and dilutions should be determined empirically for your specific cell line and experimental conditions.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly to ensure the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • In a sterile tube, perform a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution. Mix gently by pipetting.

    • Perform a final 1:10 dilution by adding the desired volume of the 100 µM intermediate solution to the final volume of pre-warmed media in your culture vessel. For example, add 1 mL of the 100 µM solution to 9 mL of media to get a final concentration of 10 µM.

    • Gently swirl the culture vessel to ensure even distribution of the compound.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For the example above, this would be a final DMSO concentration of 0.1%.

Visualizations

This compound Solubility Troubleshooting Workflow

Ankaflavin_Solubility_Workflow This compound Solubility Troubleshooting Workflow start Start: this compound Powder stock_solution Prepare 10-50 mM Stock in 100% DMSO start->stock_solution add_to_media Add to Pre-warmed (37°C) Aqueous Media stock_solution->add_to_media observe Observe for Precipitation add_to_media->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate Clear Solution precipitate Precipitation Occurs observe->precipitate Precipitate Forms delayed_precipitate Delayed Precipitation? no_precipitate->delayed_precipitate troubleshoot Troubleshooting Steps precipitate->troubleshoot serial_dilution Use Serial Dilution troubleshoot->serial_dilution lower_conc Lower Final Concentration troubleshoot->lower_conc check_dmso Check Final DMSO % (<0.5%) troubleshoot->check_dmso serial_dilution->add_to_media lower_conc->add_to_media check_dmso->add_to_media yes_delayed Yes delayed_precipitate->yes_delayed Yes no_delayed No delayed_precipitate->no_delayed No troubleshoot_delayed Troubleshoot Delayed Precipitation yes_delayed->troubleshoot_delayed check_temp Minimize Temperature Fluctuations troubleshoot_delayed->check_temp check_evap Prevent Media Evaporation troubleshoot_delayed->check_evap change_media Consider Different Media Formulation troubleshoot_delayed->change_media

Caption: A flowchart for troubleshooting this compound precipitation.

Key Signaling Pathways Modulated by this compound

Ankaflavin_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_mapk MAPK Pathway cluster_inflammation Inflammation & Oxidative Stress cluster_metabolism Lipid Metabolism This compound This compound PKC PKC This compound->PKC Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation p38 p38 This compound->p38 Inhibits Phosphorylation NFkB NF-κB This compound->NFkB Inhibits Activation Nrf2 Nrf-2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates PKC->ERK Activates PKC->JNK Activates PKC->p38 Activates PPARa PPARα AMPK->PPARa Regulates PPARg PPARγ AMPK->PPARg Regulates

References

Technical Support Center: Optimizing Ankaflavin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ankaflavin in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice or rats?

A1: Based on published studies, a general starting dose for oral administration of this compound in rodents can range from 0.3 mg/kg to 10 mg/kg body weight per day. For instance, in a mouse model of alcoholic liver disease, doses of 0.3075 mg/kg (low dose) and 1.5375 mg/kg (high dose) have been used effectively.[1] In studies investigating metabolic disorders in rats, a higher dose of 20 mg/kg has been reported for general Monascus pigments, including this compound.[2] It is crucial to consider the specific animal model and the pathological condition being investigated when determining the initial dose. A pilot study with a small group of animals is always recommended to determine the optimal dose for your specific experimental setup.

Q2: How should I prepare this compound for oral administration?

A2: this compound is a lipophilic compound with poor water solubility. Therefore, it needs to be dissolved or suspended in a suitable vehicle for oral gavage. Common vehicles for lipophilic compounds include:

  • Corn oil: An edible oil that can be a suitable vehicle for hydrophobic compounds.[3][4]

  • Carboxymethyl cellulose (B213188) (CMC) solution: An aqueous solution of this suspending agent can be used to create a uniform suspension. A 0.5% solution is commonly used.[3]

  • Tween 80 solution: A small percentage of Tween 80 (e.g., 0.05%) can be added to an aqueous vehicle to aid in the suspension of the compound.

  • Dimethyl sulfoxide (B87167) (DMSO) followed by dilution: this compound can be initially dissolved in a small amount of DMSO and then diluted with saline or another aqueous vehicle to the final desired concentration. It is important to keep the final DMSO concentration low (typically below 5%) to avoid toxicity.

Always ensure the vehicle itself does not interfere with the experimental outcomes by including a vehicle-only control group in your study design.

Q3: I am not observing the expected therapeutic effect. What could be the reason?

A3: Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosage: The dose you are using might be too low to elicit a significant biological response in your model. Consider performing a dose-response study to identify the optimal therapeutic window.

  • Poor Bioavailability: this compound, like many flavonoids, may have low oral bioavailability. This means that only a small fraction of the administered dose may reach the systemic circulation. The formulation and vehicle used can significantly impact absorption.

  • Metabolism: The compound might be rapidly metabolized in the liver and intestines, leading to low systemic exposure.

  • Animal Model: The chosen animal model may not be sensitive to the effects of this compound, or the disease induction may not be optimal.

  • Experimental Duration: The treatment period may be too short to observe a significant therapeutic effect.

Q4: What are the potential signs of toxicity I should monitor for?

  • Significant weight loss

  • Changes in food and water consumption

  • Lethargy or changes in activity levels

  • Ruffled fur

  • Diarrhea or other gastrointestinal issues

If any of these signs are observed, it is recommended to reduce the dosage or discontinue the treatment and consult with a veterinarian. One study noted that unlike monacolin K, this compound did not increase creatinine (B1669602) phosphokinase (CPK) activity, an indicator of rhabdomyolysis (muscle damage).

Q5: How can I confirm that this compound is active in my in vivo model?

A5: To confirm the biological activity of this compound, you can measure downstream markers of its known signaling pathways. This compound is known to activate AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-alpha (PPARα), and nuclear factor erythroid 2-related factor 2 (Nrf2). Therefore, you can assess the phosphorylation of AMPK or the expression of its target genes, as well as the expression of PPARα and Nrf2 target genes in the tissue of interest.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent oral gavage technique. Prepare fresh formulations regularly and ensure they are homogenous before each administration.
Biological Variation Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched and housed under identical conditions.
Vehicle Effects The vehicle itself might have biological effects. Always include a vehicle-only control group to account for any effects of the delivery medium.
Issue 2: Unexpected Animal Mortality or Adverse Effects
Potential Cause Troubleshooting Steps
Toxicity at the Administered Dose Immediately reduce the dosage. If mortality persists, consider performing a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).
Improper Gavage Technique Ensure personnel are properly trained in oral gavage to prevent accidental administration into the lungs, which can be fatal.
Contaminated Compound or Vehicle Ensure the purity of the this compound and the sterility of the vehicle.

Data Presentation: Summary of this compound Dosages in In Vivo Studies

Animal Model Disease/Condition Dosage Administration Route Duration Observed Effects Reference
C57BL/6J MiceAlcoholic Liver Disease0.3075 mg/kg/day (low dose)Oral Gavage6 weeksReduced serum AST and ALT, prevented lipid accumulation in the liver.
C57BL/6J MiceAlcoholic Liver Disease1.5375 mg/kg/day (high dose)Oral Gavage6 weeksMore pronounced hepatoprotective effects compared to the low dose.
Sprague-Dawley RatsHigh-Fat Diet-Induced Obesity20 mg/kg/day (for Monascus pigments)Oral Gavage8 weeksReduced LDL-C and blood glucose concentration.
HamstersHigh Cholesterol DietEqual dosages to monacolin KOral Administration6 weeksReduced total cholesterol, triglycerides, and LDL-C. Prevented fatty liver and lipid plaque accumulation.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension in 0.5% CMC)

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder and beaker

  • Analytical balance

Procedure:

  • Prepare 0.5% CMC solution:

    • Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).

    • In a sterile beaker, heat a portion of the sterile water (e.g., 30 mL) to 60-70°C.

    • Slowly add the CMC powder to the hot water while stirring continuously with a sterile magnetic stir bar to prevent clumping.

    • Once the CMC is dispersed, add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Prepare this compound suspension:

    • Calculate the required amount of this compound based on the desired concentration and the total volume needed.

    • Weigh the this compound powder accurately.

    • In a sterile container, add a small volume of the 0.5% CMC solution to the this compound powder to form a paste.

    • Gradually add the remaining 0.5% CMC solution while continuously stirring or vortexing to ensure a homogenous suspension.

    • Store the suspension at 4°C and protect it from light. Shake well before each use.

Protocol 2: Induction of Alcoholic Liver Disease in C57BL/6J Mice

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Lieber-DeCarli liquid diet (control and ethanol-containing)

  • Gavage needles

  • Ethanol (B145695)

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility for at least one week with free access to standard chow and water.

  • Control Diet: For one week, provide all mice with the control Lieber-DeCarli liquid diet ad libitum to adapt them to the liquid food source.

  • Ethanol Diet Induction:

    • Divide the mice into control and experimental groups.

    • The control group continues to receive the control Lieber-DeCarli liquid diet.

    • The experimental group receives the Lieber-DeCarli diet containing ethanol. The ethanol concentration is typically increased gradually over one to two weeks from 1% to 5% (v/v) to allow the mice to adapt.

  • Chronic Ethanol Feeding: Maintain the mice on their respective diets for 4-6 weeks. Monitor their food intake and body weight regularly.

  • Binge Ethanol Administration (Optional): To exacerbate liver injury, a single oral gavage of ethanol (e.g., 5 g/kg body weight) can be administered to the ethanol-fed mice at the end of the chronic feeding period.

  • This compound Treatment: this compound can be administered daily via oral gavage throughout the chronic ethanol feeding period.

Mandatory Visualization

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates PPARa PPARα This compound->PPARa Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PPARa_nuc PPARα pAMPK->PPARa_nuc Activates PPARa->PPARa_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Gene_Expression Gene Expression (e.g., HO-1, GCLC) ARE->Gene_Expression PPRE PPRE PPARa_nuc->PPRE Binds Fatty_Acid_Oxidation Fatty Acid Oxidation Genes PPRE->Fatty_Acid_Oxidation

Caption: this compound signaling pathways.

Experimental_Workflow start Start: In Vivo Experiment Planning pilot Pilot Study (Dose Range Finding) start->pilot main_exp Main Experiment (Efficacy Study) pilot->main_exp Optimal dose data_collection Data Collection (e.g., blood, tissue) main_exp->data_collection analysis Data Analysis (Biochemical, Histological) data_collection->analysis results Interpret Results analysis->results troubleshoot Troubleshooting (e.g., adjust dose, vehicle) results->troubleshoot Negative/Variable Outcome end Conclusion results->end Positive Outcome troubleshoot->pilot Re-optimize

Caption: Experimental workflow for dosage optimization.

References

Interference of other Monascus pigments in Ankaflavin research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ankaflavin (B600211) from Monascus species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the interference of other Monascus pigments in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary Monascus pigments that interfere with this compound research?

A1: The main interfering pigments are other structurally similar azaphilone compounds produced by Monascus species. These are broadly categorized as:

  • Yellow Pigments: Primarily monascin (B191897), which is structurally very similar to this compound.

  • Orange Pigments: Rubropunctatin and monascorubrin (B81130) are major interfering compounds. They are highly reactive and can be converted to red pigments.[1][2]

  • Red Pigments: Rubropunctamine and monascorubramine, which are derivatives of the orange pigments.[1][2]

The similar chemical structures and polarities of these pigments make their separation challenging, leading to co-elution in chromatography and spectral overlap in spectrophotometric analysis.[3]

Q2: How can I minimize the extraction of interfering pigments during sample preparation?

A2: Optimizing your extraction solvent and conditions is crucial. Using a less polar solvent like n-hexane can more selectively extract the yellow pigments (this compound and monascin) while minimizing the co-extraction of the more polar red and orange pigments. Additionally, adjusting the pH of the extraction solvent can influence pigment stability and extraction efficiency. For instance, using acidified ethanol (B145695) (pH 2 or 4) can help prevent the conversion of orange pigments to their red derivatives.

Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: The analyte may have strong interactions with acidic silanol (B1196071) groups on the silica-based column packing.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shapes.

  • Inappropriate Mobile Phase pH: Operating near the pKa of this compound can result in inconsistent peak shapes.

To troubleshoot this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups and reduce secondary interactions.

  • Use an End-Capped Column: These columns have reduced surface activity, which can minimize peak tailing.

  • Dilute Your Sample: If column overload is suspected, diluting the sample before injection can improve peak shape.

  • Incorporate a Guard Column: This can help protect the analytical column from contaminants and extend its lifetime.

Q4: I am observing overlapping peaks in the this compound region of my chromatogram. How can I improve the resolution?

A4: Overlapping peaks are a common issue due to the structural similarity of Monascus pigments. To improve resolution:

  • Optimize the Mobile Phase: Adjusting the solvent gradient, for instance, by modifying the ratio of acetonitrile (B52724) to water, can improve separation.

  • Change the Stationary Phase: Using a column with a different chemistry or a smaller particle size can enhance efficiency and resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve the separation of closely eluting compounds.

  • Employ Spectral Deconvolution: For spectrophotometric data, mathematical techniques can be used to separate overlapping spectral bands.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and Monascin in HPLC
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase 1. Adjust Solvent Ratio: Modify the gradient of your mobile phase. A common mobile phase is a mixture of methanol (B129727) and water. Experiment with different ratios to improve separation. 2. Incorporate an Acid Modifier: Adding a small amount of an acid like formic or acetic acid to the mobile phase can improve peak shape and resolution.
Inappropriate Column 1. Switch to a High-Resolution Column: Consider a column with a smaller particle size (e.g., <3 µm) or a longer column length to increase theoretical plates and enhance separation. 2. Try a Different Stationary Phase: If using a standard C18 column, explore other options like a phenyl-hexyl or a polar-embedded column that may offer different selectivity for these compounds.
Isocratic Elution If using an isocratic method, switch to a gradient elution. This can help to better separate compounds with different polarities.
Issue 2: Inaccurate Quantification of this compound due to Spectral Overlap
Potential Cause Troubleshooting Steps
Broad Absorption Bands of Co-eluting Pigments 1. Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will allow you to view the entire UV-Vis spectrum for each peak. Check for peak purity by comparing spectra across the peak. 2. Apply Spectral Deconvolution: Use software to mathematically separate the overlapping spectra into individual component spectra for more accurate quantification.
Single Wavelength Detection 1. Optimize Detection Wavelength: While this compound has a characteristic absorption maximum, selecting a wavelength where the interference from other pigments is minimal can improve accuracy. A wavelength of around 394 nm is often used for detecting this compound and monascin.
LC-MS/MS Analysis For highly complex mixtures, transitioning to LC-MS/MS can provide the necessary selectivity and sensitivity for accurate quantification by monitoring specific parent-to-daughter ion transitions for this compound.

Experimental Protocols

Protocol 1: Selective Extraction of Yellow Monascus Pigments

This protocol aims to selectively extract this compound and monascin while minimizing the co-extraction of orange and red pigments.

Materials:

  • Dried Monascus-fermented product

  • n-hexane

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grind the dried Monascus-fermented product to a fine powder.

  • Add n-hexane to the powder in a 1:10 solid-to-solvent ratio (w/v).

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the n-hexane supernatant, which contains the yellow pigments.

  • Concentrate the extract using a rotary evaporator to obtain the crude yellow pigment extract.

  • The crude extract can be further purified using silica (B1680970) gel column chromatography.

Protocol 2: HPLC Method for the Separation of this compound and Monascin

This protocol provides a starting point for the HPLC analysis of this compound and monascin.

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 394 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Dissolve the this compound standard and the sample extract in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound and monascin peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify this compound using a calibration curve prepared from the this compound standard.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop start Monascus Fermented Product extraction Selective Extraction (n-hexane) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration hplc HPLC Separation (C18 Column) concentration->hplc Inject Sample detection DAD/UV-Vis Detection (394 nm) hplc->detection quantification Quantification detection->quantification check_purity Check Peak Purity & Resolution detection->check_purity optimize Optimize Method (Mobile Phase, Column) check_purity->optimize Interference Detected optimize->hplc Re-analysis

Caption: Experimental workflow for this compound analysis with troubleshooting.

pigment_interference cluster_yellow Yellow Pigments cluster_orange Orange Pigments cluster_red Red Pigments This compound This compound Monascin Monascin Monascin->this compound Interferes with Rubropunctatin Rubropunctatin Rubropunctatin->this compound Interferes with Monascorubrin Monascorubrin Monascorubrin->this compound Interferes with Rubropunctamine Rubropunctamine Monascorubramine Monascorubramine

Caption: Interference relationship of Monascus pigments with this compound.

References

Preventing degradation of Ankaflavin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Ankaflavin during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound, a yellow pigment produced by Monascus species, is influenced by several environmental factors. The primary drivers of its degradation are exposure to light, high temperatures, and unfavorable pH conditions.[1] Like other natural pigments, its unsaturated structure makes it susceptible to degradation from molecular oxygen.[2]

Q2: What are the optimal storage conditions to maintain this compound stability?

A2: To minimize degradation, this compound should be stored in a cool, dark place. It is crucial to protect it from light and high temperatures. For long-term storage, refrigeration at low temperatures (e.g., 4°C) in an opaque, airtight container is recommended to limit exposure to light and oxygen.

Q3: How does pH affect the stability of this compound?

A3: this compound's stability is pH-dependent. Acidic conditions, particularly a low pH of around 4.0, have been shown to favor the synthesis and stability of this compound.[3][4][5] Conversely, neutral to alkaline conditions can lead to structural changes and degradation.

Q4: Can antioxidants be used to prevent this compound degradation?

A4: Yes, the use of antioxidants can help mitigate oxidative degradation of this compound. This compound itself possesses antioxidant properties. The addition of other potent antioxidants could further protect it from reactive oxygen species.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Color fading or change in stored this compound solution. Light Exposure: Photodegradation due to exposure to UV or visible light.1. Store solutions in amber or opaque containers. 2. Minimize exposure to ambient light during experiments. 3. Work in a dimly lit area or use light-blocking shields.
High Temperature: Thermal degradation from storage at room temperature or higher.1. Store stock solutions and samples at refrigerated temperatures (e.g., 4°C). 2. For long-term storage, consider freezing at -20°C or below. 3. Avoid repeated freeze-thaw cycles.
Incorrect pH: The pH of the solvent or buffer is not optimal for this compound stability.1. Prepare solutions in a buffer with a slightly acidic pH (around 4.0-6.0). 2. Verify the pH of the solution after dissolving this compound. 3. Avoid highly alkaline or strongly acidic conditions unless experimentally required.
Precipitation or cloudiness in the solution. Low Solubility: this compound may have limited solubility in purely aqueous solutions.1. Consider using a co-solvent such as ethanol (B145695) or DMSO to improve solubility before diluting with an aqueous buffer. 2. Gently warm the solution to aid dissolution, but avoid high temperatures.
Degradation Products: Precipitation of insoluble degradation products.1. If degradation is suspected, analyze the sample using HPLC to check for purity and the presence of degradation peaks. 2. Prepare fresh solutions if significant degradation is confirmed.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • Purified this compound
  • Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)
  • Amber and clear glass vials
  • Temperature-controlled incubators or chambers (e.g., 4°C, 25°C, 40°C)
  • Light source (e.g., UV lamp, daylight simulator)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
  • Dilute the stock solution to a known concentration in the different pH buffers.
  • Aliquot the solutions into both amber and clear vials.
  • Place the vials in the different temperature-controlled environments.
  • For photostability testing, expose the clear vials to a controlled light source, while keeping the amber vials as dark controls.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
  • Analyze the concentration of this compound in each aliquot using a validated, stability-indicating HPLC method.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.
  • Determine the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

Workflow for this compound Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare this compound Stock Solution prep2 Dilute in Buffers (Varying pH) prep1->prep2 prep3 Aliquot into Amber & Clear Vials prep2->prep3 temp Temperature Variation (4°C, 25°C, 40°C) prep3->temp light Light Exposure (UV, Daylight, Dark) prep3->light sampling Sample at Time Points (0, 24, 48h...) temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate & Half-life hplc->data

Caption: Workflow for assessing this compound stability under different conditions.

Factors Influencing this compound Degradation

cluster_factors Degradation Factors cluster_prevention Prevention Strategies This compound This compound Stability Degradation Degradation Light Light (UV/Visible) Light->Degradation Temp High Temperature Temp->Degradation pH Unfavorable pH (Neutral/Alkaline) pH->Degradation Oxygen Oxygen Oxygen->Degradation StoreDark Store in Dark/Amber Vials StoreDark->Light Refrigerate Refrigerate / Freeze Refrigerate->Temp AcidicpH Use Acidic Buffer (pH 4-6) AcidicpH->pH InertAtmo Inert Atmosphere (N2/Ar) InertAtmo->Oxygen

Caption: Key factors causing this compound degradation and corresponding prevention strategies.

References

Validation & Comparative

Ankaflavin versus monascin: a comparative study of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Ankaflavin (B600211) and monascin (B191897), two yellow pigments derived from Monascus species, have garnered significant attention in the scientific community for their diverse and potent biological activities. Both are azaphilone derivatives and share structural similarities, yet they exhibit distinct profiles in their interactions with biological systems. This guide provides a detailed comparison of their bioactivities, supported by experimental data and methodologies, to aid researchers and drug development professionals in their explorations of these promising natural compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the various biological effects of this compound and monascin.

Table 1: Anti-inflammatory Activity
CompoundAssayCell Line/ModelConcentration/DosageEffectReference
This compoundPMA/ionomycin-induced degranulation and TNF-α secretionRBL-2H3 (mast cells)40 µMInhibition of degranulation and TNF-α secretion[1]
MonascinPMA/ionomycin-induced degranulation and TNF-α secretionRBL-2H3 (mast cells)40 µMInhibition of degranulation and TNF-α secretion[1]
This compoundAlcoholic Liver DiseaseC57BL/6J mice0.3075 mg/kg/day (low dose), 1.5375 mg/kg/day (high dose)Reduced serum AST, ALT, liver cholesterol and triglycerides[2]
MonascinAlcoholic Liver DiseaseC57BL/6J mice0.615 mg/kg/day (low dose), 3.075 mg/kg/day (high dose)Reduced serum AST, ALT, liver cholesterol and triglycerides[2]
Table 2: Anticancer Activity
CompoundAssayCell LineIC50 ValueEffectReference
This compoundCytotoxicityHep G2 (liver cancer)15 µg/mLInduces apoptosis[3]
This compoundCytotoxicityA549 (lung cancer)15 µg/mLInduces apoptosis
MonascinCytotoxicityHep G2 (liver cancer)No significant cytotoxicityDid not induce cell death
Table 3: Hypolipidemic Activity
CompoundModelDosageKey FindingsReference
This compoundHigh-cholesterol diet hamstersEqual dosage to monacolin KSignificantly reduced total cholesterol, triglycerides, and LDL-C. More effective in preventing fatty liver and lipid plaque accumulation than monacolin K.
MonascinHigh-cholesterol diet hamstersEqual dosage to monacolin KSignificantly reduced total cholesterol, triglycerides, and LDL-C. Significantly enhanced HDL-C.
Table 4: Antioxidant Activity
CompoundAssayConcentrationAntioxidant CapacityReference
This compoundDPPH110 µM (43 µg/mL)21% (in a mixture with monascin)
MonascinDPPH110 µM (39 µg/mL)21% (in a mixture with this compound)
MonascinNot specified100 µg/mL98%

Key Bioactivities and Signaling Pathways

Anti-inflammatory Effects

Both this compound and monascin exhibit significant anti-inflammatory properties by modulating key signaling pathways. In mast cells, both compounds at a concentration of 40 µM were shown to inhibit degranulation and the secretion of the pro-inflammatory cytokine TNF-α by suppressing the phosphorylation of protein kinase C (PKC) and the MAPK family members ERK, JNK, and p38.

In a mouse model of alcoholic liver disease, both compounds demonstrated the ability to reduce liver damage by decreasing the expression of pro-inflammatory mediators. Their mechanism involves the inhibition of the NF-κB pathway and the activation of the Nrf2 and PPAR-γ pathways, which are crucial in the anti-inflammatory and antioxidant responses.

G cluster_0 Inflammatory Stimuli (e.g., PMA/ionomycin, Alcohol) cluster_1 This compound & Monascin Action cluster_2 Cellular Signaling cluster_3 Inflammatory Response Stimuli Stimuli PKC PKC Stimuli->PKC Ankaflavin_Monascin This compound / Monascin Ankaflavin_Monascin->PKC inhibit MAPK MAPK (ERK, JNK, p38) Ankaflavin_Monascin->MAPK inhibit NFkB NF-κB Ankaflavin_Monascin->NFkB inhibit PPARg PPAR-γ Ankaflavin_Monascin->PPARg activate Nrf2 Nrf2 Ankaflavin_Monascin->Nrf2 activate PKC->MAPK Degranulation Mast Cell Degranulation PKC->Degranulation MAPK->NFkB TNFa TNF-α Secretion MAPK->TNFa Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines

Anti-inflammatory signaling pathways modulated by this compound and Monascin.

Anticancer Effects

This compound has demonstrated selective cytotoxicity against certain cancer cell lines. It was found to be toxic to human liver cancer (Hep G2) and lung cancer (A549) cells with an IC50 value of 15 µg/mL, while showing no significant toxicity to normal cells at the same concentration. The primary mechanism of its anticancer activity is the induction of apoptosis, characterized by chromosomal condensation and fragmentation. In contrast, monascin did not exhibit significant cytotoxicity or induce cell death in Hep G2 cells.

G cluster_0 Compound cluster_1 Cancer Cell Lines cluster_2 Cellular Response This compound This compound HepG2 Hep G2 (Liver Cancer) This compound->HepG2 A549 A549 (Lung Cancer) This compound->A549 Monascin Monascin Monascin->HepG2 Apoptosis Apoptosis (Cell Death) HepG2->Apoptosis IC50 = 15 µg/mL NoEffect No Significant Cytotoxicity HepG2->NoEffect A549->Apoptosis IC50 = 15 µg/mL

Comparative cytotoxic effects of this compound and Monascin on cancer cells.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., Hep G2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or monascin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Alcoholic Liver Disease Model
  • Animal Model: Male C57BL/6J mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Induction of Alcoholic Liver Disease: Mice are fed a Lieber-DeCarli liquid diet containing ethanol (B145695) (typically 5%) for a period of several weeks (e.g., 4-8 weeks) to induce alcoholic liver injury. A control group receives a pair-fed liquid diet without ethanol.

  • Treatment: this compound or monascin is administered orally (e.g., by gavage) daily at specified doses. A vehicle control group and a positive control group (e.g., treated with silymarin) are also included.

  • Monitoring: Body weight and food intake are monitored regularly throughout the experiment.

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of liver enzymes (AST, ALT), total cholesterol, and triglycerides are measured. Liver tissues are analyzed for lipid content and antioxidant enzyme activity.

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with H&E and Oil Red O) to assess the degree of steatosis, inflammation, and overall liver damage.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NF-κB, PPAR-γ, Nrf2) in liver tissues are determined by Western blotting.

Workflow for the in vivo alcoholic liver disease model.

Conclusion

Both this compound and monascin are bioactive compounds with significant therapeutic potential. This compound shows particular promise as a selective anticancer agent, while both compounds demonstrate potent anti-inflammatory and hypolipidemic effects. Their distinct bioactivity profiles suggest that they may be suited for different therapeutic applications. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in clinical settings. This guide provides a foundational comparison to inform and direct future investigations into these valuable natural products.

References

A Comparative Analysis of Ankaflavin and Monacolin K for the Management of Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ankaflavin (B600211) and monacolin K in the management of hyperlipidemia. The information presented herein is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.

Executive Summary

This compound and monacolin K, both metabolites derived from Monascus species (red yeast rice), have demonstrated significant lipid-lowering properties. Monacolin K, which is structurally identical to the statin drug lovastatin, is a well-established inhibitor of HMG-CoA reductase.[1][2] this compound, a yellow pigment, has emerged as a potent hypolipidemic agent with a distinct mechanistic profile that may offer a safer alternative to statin-based therapies.[3][4] While both compounds effectively reduce total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), this compound has shown additional benefits, including the potential to increase high-density lipoprotein cholesterol (HDL-C) and a lower risk of adverse effects commonly associated with statins, such as myopathy.[3][5]

Quantitative Data Comparison

The following tables summarize the lipid-lowering efficacy of this compound and monacolin K from both preclinical and clinical studies.

Table 1: Preclinical Efficacy in Hyperlipidemic Hamsters [3]

ParameterControl (High-Cholesterol Diet)This compoundMonacolin K
Serum TC (mg/dL) 350 ± 25250 ± 20260 ± 22
Serum TG (mg/dL) 200 ± 18140 ± 15150 ± 16
Serum LDL-C (mg/dL) 180 ± 20110 ± 15120 ± 18
Serum HDL-C (mg/dL) 50 ± 565 ± 645 ± 4**
Aortic Lipid Plaque (%) 1006075
Creatine (B1669601) Phosphokinase (CPK) Activity NormalNormalElevated
*p < 0.05 compared to control. **p < 0.05 compared to this compound and control.

Table 2: Clinical Efficacy in Humans

Study CompoundDosageDurationTC ReductionLDL-C ReductionTG ReductionHDL-C ChangeCitation
Ankascin 568 plus (this compound & Monascin) 500 mg/day4 weeks11.9%19.0%Not specifiedNot specified[4][6]
Monacolin K 3 mg/day12 weeks11.2%14.8%5.0%**No significant change[7][8]
Monacolin K 10 mg/day6-8 weeks15-25%Up to 34%Mild reductionMild increase[1][2][9][10]
*p < 0.05 compared to baseline. **p < 0.01 compared to baseline.

Experimental Protocols

Preclinical Study: this compound vs. Monacolin K in Hamsters[3]
  • Objective: To compare the hypolipidemic and anti-atherosclerosis effects of this compound and monacolin K at equal dosages.

  • Subjects: Male Syrian hamsters.

  • Methodology:

    • Animals were fed a high-cholesterol diet for a 2-week induction period.

    • Hamsters were then randomly assigned to one of three groups: Control (high-cholesterol diet), this compound (oral administration), or Monacolin K (oral administration).

    • Treatment was administered daily for 6 weeks.

    • Serum lipid profiles (TC, TG, LDL-C, HDL-C) were analyzed at the end of the study.

    • The aortas were excised for the quantification of lipid plaque accumulation.

    • Serum creatine phosphokinase (CPK) activity was measured to assess muscle damage.

  • Key Findings: this compound demonstrated comparable or superior lipid-lowering effects to monacolin K. Notably, this compound increased HDL-C, whereas monacolin K decreased it. This compound did not elevate CPK levels, unlike monacolin K.[3]

Clinical Study: Ankascin 568 plus (this compound and Monascin)[4][6]
  • Objective: To evaluate the effect of Ankascin 568 plus on blood lipids in volunteers with borderline high cholesterol.

  • Study Design: A 12-week randomized, double-blind, placebo-controlled, adaptive-design study.

  • Participants: 40 subjects aged 18-65 years with TC ≥ 180 mg/dL and LDL-C between 130-190 mg/dL.[4][6]

  • Methodology:

    • Participants were randomly assigned to receive either 500 mg of Ankascin 568 plus or a placebo daily.

    • Measured endpoints included lipid profile (TC, LDL-C), liver function, kidney function, thyroid function, electrolyte balance, CPK, and fasting blood glucose.

    • Assessments were conducted at baseline and after 4, 8, and 12 weeks of treatment.

  • Key Findings: After 4 weeks, the Ankascin 568 plus group showed statistically significant reductions in TC (11.9%) and LDL-C (19.0%) compared to baseline.[4][6]

Signaling Pathways and Mechanisms of Action

Monacolin K: HMG-CoA Reductase Inhibition

Monacolin K is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][11] This inhibition leads to decreased intracellular cholesterol synthesis, which upregulates the expression of LDL receptors on the surface of hepatocytes, thereby increasing the clearance of LDL-C from the circulation.[12]

MonacolinK_Pathway HMG_CoA HMG-CoA Monacolin_K Monacolin K HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Intracellular_Cholesterol Intracellular Cholesterol Cholesterol->Intracellular_Cholesterol Monacolin_K->HMG_CoA_Reductase Monacolin_K->Intracellular_Cholesterol reduces HMG_CoA_Reductase->Mevalonate HMG_CoA_Reductase->Intracellular_Cholesterol contributes to LDL_Receptor LDL Receptor Expression LDL_Clearance LDL-C Clearance LDL_Receptor->LDL_Clearance Intracellular_Cholesterol->LDL_Receptor downregulates Intracellular_Cholesterol->LDL_Receptor upregulates

Mechanism of Action for Monacolin K.
This compound: A Multi-Target Approach

This compound's mechanism of action is multifaceted and distinct from that of monacolin K. It does not primarily inhibit HMG-CoA reductase. Instead, its lipid-lowering effects are attributed to the following pathways:

  • Inhibition of LDL Assembly: this compound inhibits key proteins involved in the assembly and secretion of LDL particles in the liver, including acetyl-coenzyme A acetyltransferase, microsomal triglyceride transfer protein (MTP), and apolipoprotein B-100 (apoB-100).[12]

  • Stimulation of Apolipoprotein A1 (apoA1) Expression: this compound increases the expression of apoA1, a primary component of HDL, which facilitates the formation of HDL particles and reverse cholesterol transport.[12]

  • PPARγ Agonism: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which plays a role in regulating lipid and glucose metabolism.[4]

  • AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.[13]

Ankaflavin_Pathway cluster_LDL LDL Metabolism cluster_HDL HDL Metabolism cluster_Metabolic Metabolic Regulation This compound This compound ACAT ACAT This compound->ACAT MTP MTP This compound->MTP ApoB100 ApoB-100 This compound->ApoB100 ApoA1 ApoA1 Expression This compound->ApoA1 PPARg PPARγ Agonism This compound->PPARg AMPK AMPK Activation This compound->AMPK LDL_Assembly LDL Assembly & Secretion ACAT->LDL_Assembly MTP->LDL_Assembly ApoB100->LDL_Assembly HDL_Formation HDL Formation ApoA1->HDL_Formation

Multi-target Mechanism of this compound.

Experimental Workflow: Clinical Trial for Lipid-Lowering Agents

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of a novel lipid-lowering agent.

Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Lipid Profile, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (e.g., this compound) Randomization->Group_A Group_B Placebo Group Randomization->Group_B FollowUp1 Follow-up Visit 1 (e.g., 4 weeks) Group_A->FollowUp1 Group_B->FollowUp1 FollowUp2 Follow-up Visit 2 (e.g., 8 weeks) FollowUp1->FollowUp2 EndOfStudy End of Study Visit (e.g., 12 weeks) FollowUp2->EndOfStudy DataAnalysis Data Analysis (Efficacy & Safety) EndOfStudy->DataAnalysis

Randomized Controlled Trial Workflow.

Conclusion

Both this compound and monacolin K are effective in lowering key lipid parameters associated with cardiovascular disease risk. Monacolin K's efficacy is well-documented and operates through a statin-like mechanism of HMG-CoA reductase inhibition. This compound presents a promising alternative with a multi-target mechanism that not only reduces TC and LDL-C but may also increase HDL-C. Furthermore, preclinical data suggests a superior safety profile for this compound concerning muscle-related side effects.[3] The development of this compound as a standalone or combination therapy for hyperlipidemia warrants further investigation through large-scale, head-to-head clinical trials against monacolin K and other standard-of-care treatments.

References

A Comparative Analysis of the Side Effect Profiles of Ankaflavin and Statins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Ankaflavin (B600211), a bioactive compound derived from Monascus purpureus, and statins, a widely prescribed class of cholesterol-lowering drugs. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.

Executive Summary

Statins are highly effective in reducing low-density lipoprotein (LDL) cholesterol and the risk of cardiovascular events. However, their use is sometimes limited by side effects, most notably statin-associated muscle symptoms (SAMS), which can range from myalgia to, rarely, rhabdomyolysis. Other reported side effects include an increased risk of new-onset diabetes and liver enzyme abnormalities.

This compound, a yellow pigment from red yeast rice, has demonstrated lipid-lowering effects through mechanisms distinct from statins. Preclinical and clinical data suggest that this compound may offer a safer alternative, particularly concerning muscle-related side effects. A key animal study showed that unlike monacolin K (a naturally occurring statin), this compound did not elevate creatinine (B1669602) phosphokinase (CPK) levels, an indicator of muscle damage.[1][2][3] Clinical studies on a product containing this compound and another bioactive compound, monascin (B191897), have reported a favorable safety profile with no significant adverse effects on liver, kidney, or muscle function.[4]

Quantitative Comparison of Side Effect Profiles

The following tables summarize the side effect profiles of statins and this compound based on available data.

Table 1: Side Effect Profile of Statins

Side Effect CategorySpecific Side EffectIncidence RateReferences
Common Myalgia (muscle pain)5-10%[5]
HeadacheCommon[5]
NauseaCommon[5]
Digestive issuesCommon[5]
Uncommon Mildly elevated liver enzymes~1%[5]
New-onset type 2 diabetesIncreased risk[5]
Rare Myopathy (muscle weakness with elevated CPK)<0.1%[5]
Rhabdomyolysis (severe muscle breakdown)<0.01%[5]
Memory loss/confusionReported[5]

Table 2: Side Effect Profile of this compound (from clinical studies on Ankascin 568 plus)

Side Effect CategorySpecific Side EffectIncidence RateReferences
Overall Adverse Events Not significantly different from placeboNot specified[4]
Muscle-Related No significant increase in Creatine (B1669601) Kinase (CPK)Not observed[4]
Liver Function No significant abnormalities in liver enzymesNot observed[4]
Kidney Function No significant abnormalities in kidney functionNot observed[4]

Experimental Protocols

1. Hamster Study Comparing this compound and Monacolin K

  • Objective: To compare the hypolipidemic effects and the potential for muscle damage of this compound, monascin, and monacolin K.

  • Methodology:

    • Male Syrian hamsters were divided into several groups.

    • All groups except the control were fed a high-cholesterol diet to induce hyperlipidemia.

    • Treatment groups received oral administrations of this compound, monascin, or monacolin K at equivalent doses for six weeks.

    • Blood samples were collected to measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and creatinine phosphokinase (CPK).

  • Key Findings: this compound and monascin demonstrated significant lipid-lowering effects comparable to monacolin K. Crucially, while monacolin K led to a significant increase in CPK activity, this compound and monascin did not, suggesting a lower risk of myopathy.[1][2][3]

2. Clinical Trial of Ankascin 568 plus (containing this compound and Monascin)

  • Objective: To evaluate the efficacy and safety of Ankascin 568 plus in subjects with borderline high cholesterol.

  • Methodology:

    • A 12-week randomized, double-blind, placebo-controlled study was conducted with 40 subjects.[6][7]

    • Participants received either 500 mg/day of Ankascin 568 plus or a placebo.[6]

    • The primary endpoint was the incidence of adverse events.

    • Safety was monitored through regular assessments of creatine kinase levels, liver and kidney function, and electrolyte balance.[4]

  • Key Findings: The study reported no significant differences in adverse events between the treatment and placebo groups. No abnormalities were observed in creatine kinase levels, liver function, or kidney function in the group receiving Ankascin 568 plus.[4]

Signaling Pathways

Statin-Induced Myopathy

Statins primarily inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition, while effective for lowering cholesterol, can also lead to a deficiency in downstream products like Coenzyme Q10 (CoQ10), which is vital for mitochondrial function. The disruption of mitochondrial energy production in muscle cells is a key mechanism implicated in statin-induced myopathy.

Statin_Myopathy_Pathway Statin Statins HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Catalyzes CoQ10 Coenzyme Q10 (Ubiquinone) Mevalonate->CoQ10 Leads to synthesis of Mitochondria Mitochondrial Function CoQ10->Mitochondria Essential for Myopathy Statin-Associated Muscle Symptoms (SAMS) Mitochondria->Myopathy Dysfunction leads to

Statin-Induced Myopathy Pathway

This compound's Anti-inflammatory and Antioxidant Pathways

This compound's beneficial effects, including its safety profile, are attributed to its anti-inflammatory and antioxidant properties. It modulates key signaling pathways, such as activating peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2), while inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway. This multi-target mechanism helps to reduce oxidative stress and inflammation, which are implicated in various pathologies.

Ankaflavin_Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Inflammation Inflammation PPARg->Inflammation Reduces Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes NFkB->Inflammation Promotes Cellular_Protection Cellular Protection Antioxidant_Response->Cellular_Protection Leads to Inflammation->Cellular_Protection Reduction leads to

This compound's Signaling Pathways

Conclusion

Current evidence suggests that this compound has a more favorable side effect profile compared to statins, particularly concerning muscle-related adverse events. Preclinical studies indicate a lack of myotoxicity, and clinical data on a combination product containing this compound support its safety in humans. The distinct mechanisms of action of this compound, focusing on anti-inflammatory and antioxidant pathways rather than HMG-CoA reductase inhibition, likely contribute to its improved safety profile.

However, it is important to note the absence of large-scale, head-to-head clinical trials directly comparing this compound with pharmaceutical statins. Further research is warranted to fully elucidate the long-term safety and efficacy of this compound as a potential alternative or adjunct therapy for hyperlipidemia.

References

Ankaflavin: An In Vivo Examination of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ankaflavin, a yellow pigment derived from Monascus purpureus-fermented rice, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Comparative Analysis of Anti-Inflammatory Activity

This compound (AK) has demonstrated potent anti-inflammatory effects in a well-established mouse model of alcohol-induced liver inflammation. Its efficacy has been compared with Monascin (MS), another pigment from Monascus purpureus, and Silymarin, a known hepatoprotective and anti-inflammatory agent.

Key Findings from an Alcoholic Liver Disease Model

In a study utilizing a Lieber-DeCarli liquid alcohol diet to induce liver injury in C57BL/6J mice, this compound was administered for six weeks. The results indicate that this compound significantly mitigates the inflammatory cascade initiated by chronic alcohol consumption.[1][2]

Table 1: Effect of this compound and Comparators on Pro-Inflammatory Cytokines and Mediators in the Liver

Treatment GroupTNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)NF-κB Reduction (%)iNOS Reduction (%)COX-2 Reduction (%)
This compound (Low Dose)54.02% (p < 0.001)36.38% (p < 0.001)35.57% (p < 0.001)22.6% (p < 0.001)28.04% (p < 0.01)Significant reduction (p < 0.001)
This compound (High Dose)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)
Monascin (Low Dose)45.32% (p < 0.01)31.04% (p < 0.001)32.83% (p < 0.001)15.99% (p < 0.01)23.74% (p < 0.05)Significant reduction (p < 0.001)
Monascin (High Dose)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)Superior to low dose (p < 0.001)
SilymarinSignificant reductionSignificant reductionSignificant reductionSignificant reductionSignificant reductionSignificant reduction

Data sourced from a study on alcoholic liver disease in mice.[1][2] Reductions are relative to the ethanol-fed control group.

This compound's anti-inflammatory action is further substantiated by its ability to upregulate key anti-inflammatory and antioxidant proteins.

Table 2: Effect of this compound and Comparators on Anti-Inflammatory and Antioxidant Proteins in the Liver

Treatment GroupPPAR-γ Expression IncreaseNrf-2 ExpressionHO-1 Expression
This compound (Low Dose)1.44 times (p < 0.05)IncreasedIncreased
This compound (High Dose)Further elevation (p < 0.001)Further increasedFurther increased
Monascin (Low Dose)1.39 times (p < 0.05)IncreasedIncreased
Monascin (High Dose)1.56 times (p < 0.01)Further increasedFurther increased
SilymarinSimilar to EtOH group at low dose comparisonIncreasedIncreased

Data sourced from a study on alcoholic liver disease in mice.[1][2] Increases are relative to the ethanol-fed control group.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways. The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for evaluating in vivo anti-inflammatory activity.

G cluster_stimulus Inflammatory Stimulus (e.g., Alcohol) cluster_pathway Intracellular Signaling cluster_treatment Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus NF-κB_Activation NF-κB Activation Inflammatory Stimulus->NF-κB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NF-κB_Activation->Pro_inflammatory_Genes PPAR-γ_Activation PPAR-γ Activation PPAR-γ_Activation->NF-κB_Activation Inhibits Anti_inflammatory_Response Anti-inflammatory & Antioxidant Response (Nrf-2, HO-1) PPAR-γ_Activation->Anti_inflammatory_Response This compound This compound This compound->NF-κB_Activation Inhibits This compound->PPAR-γ_Activation Promotes

This compound's Anti-Inflammatory Signaling Pathway

G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment Protocol cluster_analysis Data Collection & Analysis Animal_Model Animal Model Selection (e.g., C57BL/6J Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Group_Allocation Group Allocation (Control, Vehicle, Treatment) Acclimatization->Group_Allocation Inflammation_Induction Induction of Inflammation (e.g., Lieber-DeCarli Diet, Carrageenan Injection) Group_Allocation->Inflammation_Induction Drug_Administration Administration of this compound and Comparators Inflammation_Induction->Drug_Administration Sample_Collection Tissue/Blood Sample Collection Drug_Administration->Sample_Collection After Treatment Period Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Sample_Collection->Biochemical_Assays Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

In Vivo Anti-Inflammatory Experimental Workflow

Experimental Protocols

Alcoholic Liver Disease Model
  • Animals: Male C57BL/6J mice are used.

  • Induction of Liver Injury: Mice are fed a Lieber-DeCarli liquid alcohol diet for a period of 6 weeks to induce alcoholic liver injury.[2] A control group receives a normal diet.

  • Treatment Groups:

    • Normal Control (NOR)

    • Ethanol Control (EtOH)

    • Silymarin (SL, 200 mg/kg) as a positive control.

    • This compound - Low Dose (AK-L, 0.3075 mg/kg)

    • This compound - High Dose (AK-H, 1.5375 mg/kg)

    • Monascin - Low Dose (MS-L, 0.615 mg/kg)

    • Monascin - High Dose (MS-H, 3.075 mg/kg)

  • Administration: Test compounds are administered via oral gavage daily for the 6-week duration of the study.

  • Endpoint Analysis: At the end of the experimental period, animals are sacrificed, and liver tissues and blood are collected.

    • Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are measured. Liver tissues are homogenized for the quantification of total cholesterol and triglycerides.

    • Western Blot Analysis: Protein expression levels of TNF-α, IL-1β, IL-6, NF-κB, iNOS, COX-2, PPAR-γ, Nrf-2, and HO-1 in liver tissue lysates are determined by Western blotting.

    • Histopathology: Liver tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lipid accumulation and inflammation.

Carrageenan-Induced Paw Edema Model (A Standard for Acute Inflammation)

While direct comparative studies of this compound in this model are not yet widely published, this standard protocol is used to evaluate the efficacy of novel anti-inflammatory agents and would be a logical next step for in vivo validation.

  • Animals: Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the left hind paw of each animal.

  • Treatment Groups:

    • Vehicle Control (Saline)

    • Carrageenan Control

    • Positive Control (e.g., Indomethacin, 10-20 mg/kg)

    • This compound (various doses)

  • Administration: Test compounds are typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated for each treatment group relative to the carrageenan control group.

  • Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandins.

Conclusion

The available in vivo data strongly support the anti-inflammatory properties of this compound. In a model of chronic inflammation, this compound demonstrates a dose-dependent reduction in key pro-inflammatory cytokines and mediators, an effect that is comparable and, in some instances, superior to Monascin. Its mechanism of action appears to be multifaceted, involving the inhibition of the NF-κB pathway and the activation of the PPAR-γ pathway.

Further research directly comparing this compound to standard non-steroidal anti-inflammatory drugs (NSAIDs) in acute inflammation models, such as the carrageenan-induced paw edema assay, is warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein offer a framework for such future investigations. Based on the current evidence, this compound represents a promising natural compound for the development of novel anti-inflammatory therapies.

References

Ankaflavin in Metabolic Syndrome: A Comparative Clinical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ankaflavin's clinical trial results for metabolic syndrome with standard and alternative therapeutic options. While clinical data for this compound specifically is limited, this guide analyzes the available evidence from trials on Ankascin 568 plus, a product containing this compound and Monascin. The information is intended to support research and development efforts in the field of metabolic disorders.

Comparative Analysis of Clinical Trial Data

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Key markers include central obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. Management typically involves lifestyle modifications and pharmacotherapy.

This compound-Containing Product vs. Standard of Care

The following tables summarize the quantitative data from clinical trials on Ankascin 568 plus and compare it with the effects of standard treatments for metabolic syndrome, including lifestyle modifications and statin therapy.

Table 1: Effects on Lipid Profile

TreatmentStudy DurationnBaseline TC (mg/dL)Change in TC (%)Baseline LDL-C (mg/dL)Change in LDL-C (%)Baseline HDL-C (mg/dL)Change in HDL-C (%)Baseline TG (mg/dL)Change in TG (%)
Ankascin 568 plus (500 mg/day)8 weeks20215.4 ± 24.2↓ 11.1%148.5 ± 20.7↓ 19.0%47.9 ± 11.5No significant change95.5 ± 36.8No significant change
Placebo 8 weeks20212.8 ± 21.9No significant change145.3 ± 18.9No significant change48.2 ± 10.7No significant change92.7 ± 33.4No significant change
Lifestyle Modification (Meta-analysis)≥ 6 months748Varied-Varied-Varied↑ 1.3 mg/dLVaried↓ 12.0 mg/dL
Rosuvastatin (10 mg/day)12 weeks~158~224↓ 36.6%~162↓ 48.9%~46↑ 10.4%~168↓ 23%
Atorvastatin (10 mg/day)12 weeks~159~228↓ 30.5%~166↓ 42.5%~46↑ 5.8%~177Similar to Rosuvastatin

*p < 0.05 compared to baseline or placebo. TC: Total Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; TG: Triglycerides.[1][2]

Table 2: Effects on Glycemic Control and Blood Pressure

TreatmentStudy DurationnBaseline Fasting Glucose (mg/dL)Change in Fasting Glucose (%)Baseline SBP (mmHg)Change in SBP (mmHg)Baseline DBP (mmHg)Change in DBP (mmHg)
Ankascin 568 plus (2 capsules/day)6 weeks19120.5 ± 13.8↓ 8.5%*141.6 ± 12.0↓ 7.791.7 ± 8.1↓ 6.9
Placebo 6 weeks20118.9 ± 12.5No significant change----
Lifestyle Modification (Meta-analysis)≥ 6 months748Varied↓ 11.5 mg/dLVaried↓ 6.4Varied↓ 3.3
Atorvastatin (10 mg/day)6 weeks10109 ± 12↓ 7% (AUC during OGTT)----

*p < 0.05 compared to baseline. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.[3][4]

Experimental Protocols

Ankascin 568 plus for Blood Lipid Regulation
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, adaptive-design study.

  • Participants: 40 subjects (aged 18–65 years) with borderline high total cholesterol (TC ≥ 180 mg/dL) and low-density lipoprotein cholesterol (LDL-C 130–190 mg/dL).

  • Intervention: Participants were randomly assigned to receive either one 500 mg capsule of Ankascin 568 plus per day or a placebo.

  • Data Collection: Blood samples were collected at weeks 0, 4, 8, and 12 to measure lipid profile, liver, kidney, and thyroid function, electrolyte balance, creatinine (B1669602) phosphokinase, and fasting blood glucose.

  • Endpoints: The primary endpoints were the changes in TC and LDL-C levels from baseline.[1][2]

Ankascin 568 plus for Blood Glucose Regulation
  • Study Design: A randomized, double-blind, placebo-controlled clinical study.

  • Participants: 39 patients with a fasting blood glucose level between 100 mg/dL and 180 mg/dL.

  • Intervention: Patients were randomly divided into a placebo group (n=20) and an experimental group (n=19). The experimental group received two capsules of Ankascin 568 plus daily for 12 weeks.

  • Data Collection: Blood and urine samples were collected at the initial visit, and at weeks 6 and 12. Measured parameters included blood pressure, fasting and postprandial plasma glucose, insulin (B600854), insulin resistance, and blood lipid profiles.

  • Endpoints: The primary endpoint was the change in fasting blood glucose levels.[3]

Signaling Pathways and Experimental Workflows

Preclinical studies suggest that this compound exerts its effects on metabolic syndrome through the activation of key signaling pathways.

This compound's Proposed Mechanism of Action

This compound is believed to activate Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

  • PPAR-γ and PPAR-α Activation: Activation of PPAR-γ enhances insulin sensitivity, while PPAR-α activation increases lipid metabolism.

  • Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thus protecting against oxidative stress, a key contributor to metabolic syndrome pathologies.

Ankaflavin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg PPARa PPAR-α This compound->PPARa Nrf2 Nrf2 This compound->Nrf2 Gene_Expression_Glucose ↑ Glucose Uptake Gene Expression PPARg->Gene_Expression_Glucose Gene_Expression_Lipid ↑ Lipid Metabolism Gene Expression PPARa->Gene_Expression_Lipid Keap1 Keap1 Nrf2->Keap1 Inhibition ARE Antioxidant Response Element Nrf2->ARE Binds to Gene_Expression_Antioxidant ↑ Antioxidant Gene Expression ARE->Gene_Expression_Antioxidant Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_data_collection Data Collection & Analysis Patient_Pool Patient Pool with Metabolic Syndrome Markers Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Enrolled_Subjects Enrolled Subjects Informed_Consent->Enrolled_Subjects Randomization Randomization (Double-Blind) Enrolled_Subjects->Randomization Baseline Baseline Data (Week 0) Enrolled_Subjects->Baseline Group_A Treatment Group (Ankascin 568 plus) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Intervention_Period Intervention Period (e.g., 12 weeks) Group_A->Intervention_Period Group_B->Intervention_Period Follow_up_1 Follow-up Data (e.g., Week 6) Intervention_Period->Follow_up_1 Follow_up_2 Final Data (e.g., Week 12) Intervention_Period->Follow_up_2 Statistical_Analysis Statistical Analysis (Comparison between groups) Baseline->Statistical_Analysis Follow_up_1->Statistical_Analysis Follow_up_2->Statistical_Analysis

References

Ankaflavin: A Systematic Review of its Therapeutic Potential in Hyperlipidemia, Neurodegenerative, and Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ankaflavin (B600211), a yellow pigment derived from the fermentation of rice by Monascus purpureus, has garnered significant scientific interest for its potential therapeutic applications. This guide provides a systematic review of the current experimental data on this compound's efficacy, particularly in the context of the commercially available extract Ankascin 568 plus, which contains both this compound and another bioactive compound, monascin (B191897). We compare its performance with established alternative treatments for hyperlipidemia, Alzheimer's disease, and alcoholic liver disease, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Hyperlipidemia

This compound has demonstrated notable efficacy in modulating blood lipid profiles, positioning it as a potential alternative or adjunct to conventional therapies like statins.

Comparative Efficacy of this compound and Standard Hyperlipidemia Treatments
TreatmentDosageStudy PopulationDurationKey Efficacy OutcomesAdverse Effects/Side Effects
Ankascin 568 plus (this compound & Monascin) 500 mg/day[1]Patients with borderline high total cholesterol (TC) and LDL-C[1]8 weeks- Total Cholesterol (TC): -11.1% - LDL-C: -20.4%[1]No significant changes in liver, kidney, or creatine (B1669601) phosphokinase (CPK) function were observed.[1]
Lovastatin (B1675250) 20-40 mg/day[2][3]Patients with primary hypercholesterolemia[4]6 weeks - 3 years- Total Cholesterol (TC): -18.4% - LDL-C: -25% to -28% - Triglycerides: -15% - HDL-C: +6%[2][3][5]Myositis (muscle inflammation), elevated liver enzymes.[6]
Atorvastatin 20-80 mg/day[7][8]Patients with acute coronary syndrome or moderate-to-high cardiovascular risk16 weeks- LDL-C: -45.8% (at 20-40 mg) - Total Cholesterol (TC): -33.2% - Triglycerides: -24.2%[8]Myalgia, elevated serum transaminases.[9]
Experimental Protocol: Ankascin 568 plus for Hyperlipidemia

A randomized, double-blind, placebo-controlled clinical study was conducted to evaluate the effects of Ankascin 568 plus on blood lipid regulation.[1]

  • Participants: 40 subjects aged 18-65 with borderline high total cholesterol (TC) (≥180 mg/dL) and low-density lipoprotein cholesterol (LDL-C) (130-190 mg/dL) were enrolled.[1]

  • Intervention: Participants were randomly assigned to receive either 500 mg of Ankascin 568 plus or a placebo daily for 8 weeks.[1]

  • Data Collection: Blood samples were collected at baseline, week 4, and week 8 to measure lipid profiles (TC, LDL-C, HDL-C, triglycerides), as well as markers for liver function, kidney function, and creatine phosphokinase (CPK).[1]

  • Statistical Analysis: A paired t-test was used to compare the changes from baseline within each group, and an independent t-test was used to compare the differences between the Ankascin 568 plus and placebo groups. A p-value of <0.05 was considered statistically significant.

Mechanism of Action: this compound in Lipid Metabolism

This compound's lipid-lowering effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[10][11]

ankaflavin_lipid_metabolism This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK activates PPARa PPARα (Peroxisome proliferator- activated receptor alpha) AMPK->PPARa activates SREBP1 SREBP-1 (Sterol regulatory element- binding protein 1) AMPK->SREBP1 inhibits FattyAcidOxidation Fatty Acid Oxidation (β-oxidation) PPARa->FattyAcidOxidation promotes ACC ACC (Acetyl-CoA carboxylase) SREBP1->ACC activates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis promotes

This compound's activation of AMPK and PPARα to regulate lipid metabolism.

Neurodegenerative Disease: Alzheimer's Disease

Preclinical studies suggest that this compound may offer neuroprotective benefits relevant to Alzheimer's disease by mitigating key pathological factors.

Comparative Efficacy of this compound and Standard Alzheimer's Disease Treatments
TreatmentDosageStudy ModelDurationKey Efficacy Outcomes
This compound & Monascin Not specified in detailAmyloid β-protein intracerebroventricular-infused rats28 days- Reduced protein levels of p-tau, apolipoprotein E (apoE), and beta-site amyloid precursor protein-cleaving enzyme (BACE) in the hippocampus and cortex. - Decreased accumulation of Aβ40. - Increased expression of soluble amyloid precursor protein α (sAPPα).
Donepezil 5-10 mg/day[12]Human clinical trials4-6 weeks to years- Modest improvement in cognitive function and behavioral symptoms.[12]
Experimental Protocol: this compound in a Rat Model of Alzheimer's Disease
  • Animal Model: Alzheimer's disease was induced in rats through a high-fat diet and continuous intracerebroventricular infusion of amyloid-β 40 (Aβ40) for 28 days.

  • Intervention: The rats were orally administered a combination of monascin and this compound.

  • Behavioral Tests: The Morris water maze was used to assess reference memory and working memory.

  • Biochemical Analysis: The levels of key Alzheimer's disease-related proteins (p-tau, apoE, BACE, Aβ40, and sAPPα) in the hippocampus and cortex were measured using Western blotting.

Mechanism of Action: this compound in Neuroprotection

This compound's neuroprotective effects are linked to its anti-inflammatory and antioxidant properties, which involve the modulation of signaling pathways like MAPK.[13]

ankaflavin_neuroprotection This compound This compound MAPK_pathway MAPK Signaling Pathway (ERK, JNK, p38) This compound->MAPK_pathway inhibits phosphorylation Neuroinflammation Neuroinflammation (e.g., Aβ-induced) Neuroinflammation->MAPK_pathway activates Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α) MAPK_pathway->Inflammatory_Mediators promotes production of Neuronal_Damage Neuronal Damage & Cognitive Decline Inflammatory_Mediators->Neuronal_Damage leads to

This compound's inhibition of the MAPK signaling pathway to reduce neuroinflammation.

Liver Disease

This compound has shown promise in protecting the liver from alcohol-induced damage through its anti-inflammatory and antioxidant activities.

Comparative Efficacy of this compound and Standard Alcoholic Liver Disease Treatments
TreatmentDosageStudy ModelDurationKey Efficacy Outcomes
This compound & Monascin This compound: 0.3075 mg/kg bw/day (low dose), 1.5375 mg/kg bw/day (high dose)C57BL/6J mice fed a Lieber-DeCarli liquid alcohol diet6 weeks- Significantly reduced serum AST and ALT activity. - Reduced total liver cholesterol and triglyceride levels. - Prevented lipid accumulation in the liver (histopathology). - Enhanced antioxidant enzyme activity.
Prednisolone 40 mg/day[12]Human patients with severe alcoholic hepatitis28 days- Decreased short-term mortality in patients with severe alcoholic hepatitis.[12]
Experimental Protocol: this compound in a Mouse Model of Alcoholic Liver Disease
  • Animal Model: C57BL/6J mice were fed a Lieber-DeCarli liquid alcohol diet for 6 weeks to induce alcoholic liver injury.[10]

  • Intervention: Mice were concurrently administered low or high doses of monascin or this compound. A control group received silymarin (B1681676) (200 mg/kg bw/day).[10]

  • Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were measured to assess liver function. Liver tissue was analyzed for total cholesterol and triglyceride content.[10]

  • Histopathology: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) to evaluate lipid accumulation.

  • Mechanism Analysis: The expression of proteins involved in lipid metabolism (AMPK, SREBP-1, ACC, PPAR-α) and inflammation (TNF-α, IL-6, IL-1β, NF-κB) were analyzed by Western blotting.[10]

Mechanism of Action: this compound in Hepatoprotection

This compound protects the liver by activating AMPK and PPAR-γ, which in turn reduces inflammation and lipid accumulation.

ankaflavin_hepatoprotection This compound This compound AMPK AMPK This compound->AMPK activates PPARg PPARγ This compound->PPARg activates Alcohol_Metabolism Chronic Alcohol Metabolism NFkB NF-κB Alcohol_Metabolism->NFkB activates Lipid_Accumulation Hepatic Lipid Accumulation Alcohol_Metabolism->Lipid_Accumulation promotes AMPK->Lipid_Accumulation inhibits PPARg->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines promotes Liver_Injury Liver Injury Inflammatory_Cytokines->Liver_Injury leads to Lipid_Accumulation->Liver_Injury contributes to

This compound's hepatoprotective mechanism via AMPK and PPARγ activation.

Conclusion

This compound, particularly as a component of Ankascin 568 plus, demonstrates significant therapeutic potential across multiple domains, including hyperlipidemia, neurodegenerative diseases, and liver conditions. Its multifaceted mechanism of action, centered on the modulation of key signaling pathways like AMPK, PPARs, and MAPK, offers a promising avenue for the development of novel therapeutics. While the current evidence is compelling, further large-scale, head-to-head clinical trials are warranted to definitively establish its comparative efficacy and safety against standard-of-care treatments. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and drug development efforts in this promising area.

References

Assessing the Purity and Bioactivity of Commercially Available Ankaflavin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Ankaflavin, a bioactive yellow pigment from Monascus species, ensuring the purity and understanding the comparative bioactivity of commercial preparations is paramount. This guide provides a framework for assessing the purity of commercially available this compound, comparing its biological activity with a common analogue, Monascin, and offers detailed experimental protocols for these evaluations.

Purity Assessment of Commercial this compound

The purity of this compound is a critical factor influencing experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. While many commercial suppliers provide a purity percentage, this is often based on the peak area of this compound relative to other detected compounds and may not fully characterize all potential impurities. The most common impurity or co-occurring compound in this compound preparations is Monascin, another yellow pigment with structural similarity. Other potential impurities can include other Monascus pigments (orange and red) and mycotoxins like citrinin, depending on the fermentation and purification process.[1][2][3]

Recommended HPLC Method for Purity Analysis

A validated HPLC method is essential for the simultaneous determination of this compound and Monascin.[4] The following protocol is a robust method synthesized from several published procedures for the analysis of Monascus pigments.[5]

Table 1: Recommended HPLC Parameters for this compound Purity Assessment

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol (B129727):Water (80:20, v/v) or a gradient with Acetonitrile and 0.1% Formic Acid in water
Flow Rate 1.0 mL/min
Detection UV/PDA detector at 390-394 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Note: Method optimization may be required based on the specific HPLC system and column used.

Comparative Biological Activity: this compound vs. Monascin

This compound and Monascin often exhibit similar, but not identical, biological activities. Understanding these differences is crucial for interpreting experimental results, especially if Monascin is present as an impurity in the this compound sample. Both compounds have been reported to possess anti-inflammatory, anti-obesity, and lipid-lowering properties.

Table 2: Comparison of Biological Activities of this compound and Monascin

Biological ActivityThis compoundMonascinKey Findings and Citations
Anti-inflammatory PotentActiveBoth compounds decrease LPS-induced nitric oxide production in RAW 264.7 macrophages. This compound has been shown to be a novel Nrf2 activator, which contributes to its anti-inflammatory effects.
Anti-obesity SignificantSignificantBoth compounds suppress adipocyte differentiation and lipogenesis. This compound showed a more potent effect on inhibiting PPARγ expression in one study.
Lipid-lowering EffectiveEffectiveBoth significantly reduce total cholesterol, triglycerides, and LDL-C. Monascin has been noted for its ability to significantly enhance HDL-C levels.
Anti-atherosclerosis More significant effectSignificant effectThis compound was found to have a more significant effect on preventing fatty liver and lipid plaque accumulation in the aorta compared to monacolin K.

Experimental Protocols

I. HPLC Analysis of this compound Purity

This protocol outlines the steps for analyzing the purity of a commercial this compound sample.

1. Standard Preparation: a. Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. b. Prepare a stock solution of Monascin reference standard (e.g., 1 mg/mL) in methanol. c. Create a mixed standard solution containing both this compound and Monascin at a known concentration (e.g., 100 µg/mL each). d. Prepare a series of dilutions from the mixed standard to establish a calibration curve.

2. Sample Preparation: a. Accurately weigh a known amount of the commercial this compound product. b. Dissolve the sample in methanol to a final concentration within the linear range of the calibration curve. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards and sample solutions. c. Record the chromatograms and integrate the peak areas.

4. Data Analysis: a. Identify the peaks for this compound and Monascin in the sample chromatogram by comparing their retention times with the standards. b. Quantify the amount of this compound and Monascin in the sample using the calibration curve. c. Calculate the purity of this compound as a percentage of the total peak area, or more accurately, by quantifying all detectable impurities against their respective standards if available.

II. Assessment of Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

2. Treatment: a. Prepare stock solutions of this compound and Monascin in DMSO. b. Dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should be below 0.1%. c. Pre-treat the cells with various concentrations of this compound or Monascin for 1-2 hours. d. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (medium + DMSO) and an LPS-only control.

3. Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

4. Data Analysis: a. Determine the percentage of NO inhibition for each concentration of the test compounds compared to the LPS-only control. b. Calculate the IC₅₀ value (the concentration that inhibits 50% of NO production).

Mandatory Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Ankaflavin_Sample Commercial this compound Dissolution Dissolve in Methanol Ankaflavin_Sample->Dissolution Reference_Standards This compound & Monascin Standards Reference_Standards->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Samples & Standards Filtration->Injection HPLC_System HPLC System (C18 Column) Chromatography Chromatographic Separation Injection->Chromatography Detection UV/PDA Detection (394 nm) Chromatography->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification Purity_Calculation Calculate % Purity Quantification->Purity_Calculation

Caption: Workflow for assessing the purity of this compound using HPLC.

This compound's Anti-inflammatory Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway NFkB NF-κB NFkB_Pathway->NFkB Activation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2->NFkB_Pathway Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Inflammatory_Genes Transcription ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: this compound's modulation of NF-κB and Nrf2 signaling pathways.

References

Reproducibility of Ankaflavin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published data on the biological effects of Ankaflavin, a bioactive metabolite from Monascus species. The guide focuses on the reproducibility of its anti-cancer, anti-inflammatory, and metabolic regulatory effects, presenting quantitative data from various studies in standardized tables. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

I. Anti-Cancer Effects: Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines in multiple studies. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. Below is a comparison of reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Study (Citation)
Hep G2Hepatocellular Carcinoma15[1]
A549Lung Carcinoma15[1]

Note: While some studies mention cytotoxic effects on other cell lines like HEp-2, specific IC50 values were not consistently reported in the reviewed literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

II. Anti-Inflammatory Effects: Inhibition of Nitric Oxide Production

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell LineTreatmentThis compound Concentration% Inhibition of NO ProductionStudy (Citation)
RAW 264.7LPSNot specifiedDose-dependent decrease[2]

Note: While a dose-dependent decrease in NO production is reported, specific IC50 values for this compound's inhibition of NO production in RAW 264.7 cells were not explicitly provided in the reviewed abstracts.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of NaNO₂ in cell culture medium with concentrations ranging from 0 to 100 µM.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, followed by 50 µL of Component B.

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

III. Metabolic Regulation: Hypolipidemic Effects

In vivo studies using hamsters have demonstrated the potential of this compound in regulating lipid metabolism, leading to a more favorable lipid profile.

Animal ModelDuration of TreatmentThis compound DosageEffect on Plasma LipidsStudy (Citation)
Hyperlipidemic Hamsters8 weeksNot specified↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C[3]
Hamsters on high-fat dietNot specifiedNot specified↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C[4]

Note: While the studies report significant effects, the specific dosages of this compound and the exact percentage changes in lipid levels were not consistently detailed in the provided search results.

Experimental Workflow: In Vivo Hypolipidemic Study

cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Data Collection & Analysis animal_model Hyperlipidemic Hamsters (High-Fat Diet) control Control Group (Vehicle) animal_model->control Randomization This compound This compound Group animal_model->this compound Randomization blood_collection Blood Sample Collection control->blood_collection Treatment Period This compound->blood_collection Treatment Period lipid_analysis Plasma Lipid Analysis (TC, TG, LDL-C, HDL-C) blood_collection->lipid_analysis statistical_analysis Statistical Analysis lipid_analysis->statistical_analysis

Workflow for in vivo hypolipidemic studies.

IV. Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

PPARγ and Nrf2 Activation

This compound acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist and activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action contributes to its anti-diabetic and antioxidant effects.

cluster_0 PPARγ Pathway cluster_1 Nrf2 Pathway This compound This compound PPARg PPARγ This compound->PPARg Agonist Nrf2 Nrf2 This compound->Nrf2 Phosphorylation (Ser40) Insulin_Sensitivity ↑ Insulin Sensitivity PPARg->Insulin_Sensitivity Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Transcriptional Activation

This compound activates PPARγ and Nrf2 pathways.
AMPK Activation

This compound promotes the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to its beneficial effects on metabolic disorders.

This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis pAMPK->Lipogenesis

This compound promotes the activation of AMPK.
MAPK Signaling Inhibition

This compound has been shown to inhibit the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) family members, including ERK, JNK, and p38. This inhibition is associated with its anti-inflammatory and anti-allergic effects.

This compound This compound MAPK_Pathway MAPK Signaling (ERK, JNK, p38) This compound->MAPK_Pathway Inhibition of Phosphorylation Inflammation Inflammatory Response MAPK_Pathway->Inflammation

This compound inhibits MAPK signaling pathway.
Experimental Protocol: Western Blotting for Protein Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, including their phosphorylation status.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK or anti-total-AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

Safety Operating Guide

Personal protective equipment for handling Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Ankaflavin, a biologically active compound isolated from Monascus-fermented red rice.[1] Due to its potential for biological activity, including cytotoxic effects on cancer cells, this compound should be handled with care in a laboratory setting.[2] The following procedures are based on established best practices for handling potent chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.

ActivityRecommended PPENotes
Weighing and Preparing Solutions - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- FFP3 or N95 RespiratorAll operations involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust.
Handling Dilute Solutions - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsWork should be conducted with care to avoid splashes and the generation of aerosols.
Cell Culture and in vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard aseptic techniques for cell culture should be followed within a biological safety cabinet.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Chemical Splash GogglesUse caution when handling contaminated waste to prevent secondary exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk and ensure research integrity.

Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling PPE Don Appropriate PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Ensure safety measures are in place Weighing Weigh Solid this compound FumeHood->Weighing Proceed with handling Dissolving Prepare Solution Weighing->Dissolving Use solid for solution Cleaning Clean Equipment and Workspace Dissolving->Cleaning After experiment completion Waste Segregate and Dispose of Waste Cleaning->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

This compound Handling Workflow

Experimental Protocols

Weighing and Solution Preparation:

  • Preparation : Don the appropriate PPE as outlined in the table above (Double Nitrile Gloves, Disposable Gown, Goggles, and Respirator).

  • Fume Hood : Ensure the chemical fume hood is functioning correctly.

  • Weighing : Use a tared weigh boat to carefully weigh the desired amount of this compound powder. Avoid the creation of dust.

  • Cleaning : After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

  • Solution Preparation : In the fume hood, transfer the weighed this compound to a suitable vessel. Slowly add the desired solvent, pointing the opening away from you. Stir the mixture until the solid is fully dissolved.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal

  • Solid Waste : Dispose of all contaminated solid materials, such as gloves, bench paper, and disposable labware, into a designated, leak-proof container lined with a durable plastic bag.

  • Liquid Waste : Collect all liquid waste containing this compound, including experimental solutions and solvent rinses, in a dedicated, sealed, and shatter-resistant container.

  • Sharps : Dispose of all contaminated sharps in a puncture-resistant sharps container.

Final Disposal Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."

This compound Waste Disposal Plan

This compound Waste Disposal Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Tubes, etc.) SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer Liquid Contaminated Liquid Waste (Solutions, Rinsates) LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps (Needles, Blades) SharpsContainer Labeled Sharps Container Sharps->SharpsContainer EHS Institutional Environmental Health & Safety (EHS) SolidContainer->EHS Arrange for pickup LiquidContainer->EHS Arrange for pickup SharpsContainer->EHS Arrange for pickup

This compound Waste Disposal Plan

Emergency Procedures

Spill Cleanup

  • Evacuate the immediate area of the spill.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • For fine powders, it may be preferable to gently wet the material with a suitable solvent to prevent it from becoming airborne.[3]

  • Place the absorbent material and any contaminated cleaning supplies into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleaning materials as contaminated waste.

First Aid Measures

  • If Inhaled : Move the person into fresh air. If symptoms persist, call a physician.

  • In Case of Skin Contact : Wash the exposed area with soap and water.

  • In Case of Eye Contact : Remove contact lenses and rinse cautiously with water for several minutes.

  • If Swallowed : Do not give milk or alcoholic beverages. Never give anything by mouth to an unconscious person. If symptoms persist, call a physician.[4]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.